Mogroside IV (Standard)
説明
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAFPPCKSYACJ-KGFBLRRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mogroside IV: A Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside IV is a prominent cucurbitane-type triterpenoid (B12794562) glycoside and a key contributor to the intense sweetness of the monk fruit (Siraitia grosvenorii). This technical guide provides an in-depth exploration of the discovery of Mogroside IV, its primary natural sources, and the biosynthetic pathways leading to its formation. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a comprehensive summary of its concentration in its natural source. Furthermore, this guide elucidates the key signaling pathways influenced by mogrosides, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
Mogroside IV was discovered as part of the scientific investigation into the chemical constituents responsible for the intense sweetness of the monk fruit, also known as Luo Han Guo (Siraitia grosvenorii).[1] This perennial vine, belonging to the Cucurbitaceae family, is native to Southern China.[2][3] The fruit's extract contains a group of triterpene glycosides, collectively known as mogrosides, which are non-caloric sweeteners.[4][5] Mogroside V is the most abundant of these compounds, but Mogroside IV is also a significant contributor to the fruit's sweetness, which can be 250 to 400 times that of sucrose.[2][6]
The primary and commercially exclusive natural source of Mogroside IV is the fruit of Siraitia grosvenorii.[2][7] While other mogrosides exist, Mogroside IV and Mogroside V are the main sweet compounds found in the dried fruits.[6][8] The concentration of these mogrosides varies depending on the fruit's maturity, with less sweet mogrosides being converted to the sweeter forms like Mogroside IV and V as the fruit ripens.[9][10]
Alternative natural sources for mogrosides are being explored, including callus and cell suspension cultures of S. grosvenorii, which show promise for controlled production.[4][11]
Biosynthesis of Mogroside IV
The biosynthesis of Mogroside IV is a multi-step enzymatic process that occurs during the development and maturation of the monk fruit. The pathway begins with the common triterpene precursor, squalene (B77637).[7][12]
A simplified representation of the biosynthetic pathway leading to Mogroside IV is as follows:
Key enzyme families involved in this pathway include squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[7] The process involves the cyclization of squalene to form the cucurbitadienol backbone, which is then oxidized to produce the aglycone, mogrol.[12] Subsequent glycosylation steps, catalyzed by UGTs, add glucose moieties to the mogrol structure.[13] The glycosyltransferase UGT94-289-3 plays a crucial role in the formation of Mogroside IV from its precursor, Mogroside III.[13] As the fruit matures, a series of glycosylation reactions convert less sweet mogrosides, like Mogroside IIE and III, into the highly sweet Mogroside IV and V.[8]
Quantitative Data
The concentration of Mogroside IV and other major mogrosides in Siraitia grosvenorii fruits varies significantly with the stage of maturity.
| Mogroside | Concentration Range in Dried Fruit (% w/w) | Sweetness Relative to Sucrose |
| Mogroside V | 0.8 - 1.3 | ~250-425x |
| Mogroside IV | Varies, generally lower than Mogroside V | ~250-400x |
| Siamenoside I | Varies | ~563x |
| Mogroside III | Higher in immature fruit | Less sweet |
| Mogroside IIE | Major component in early maturity | Bitter taste |
Data compiled from multiple sources.[2][4][6][7][8]
Studies have shown that the content of sweeter mogrosides like Mogroside IV and V increases as the fruit ripens, while the concentration of less sweet or bitter precursors decreases.[9][14] For optimal sweetness, fruits are typically harvested after 75 days of pollination.[8]
Experimental Protocols
Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol describes a general method for the extraction of total mogrosides from dried monk fruit.
Methodology:
-
Preparation of Plant Material: Dried Siraitia grosvenorii fruits are ground into a fine powder.[15]
-
Extraction: The powdered fruit is macerated with 70% aqueous ethanol at room temperature for 24 hours.[16] The solvent-to-solid ratio is typically 10:1 (v/w).
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.[16]
-
Repeated Extraction: The extraction process is repeated on the residue two more times with fresh solvent to ensure maximum recovery of mogrosides.[16]
-
Concentration: The filtrates from all extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[16]
Isolation of Mogroside IV using Macroporous Resin Chromatography
This protocol outlines the enrichment of Mogroside IV from the crude extract.
Methodology:
-
Sample Preparation: The crude mogroside extract is dissolved in deionized water.[16]
-
Column Preparation: A chromatography column is packed with a macroporous adsorbent resin (e.g., HZ 806) and equilibrated with deionized water.[16]
-
Loading and Washing: The sample solution is loaded onto the column. The column is then washed with deionized water to remove polar impurities such as sugars and salts.[16]
-
Elution: The adsorbed mogrosides are eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[16] Fractions are collected and monitored for the presence of Mogroside IV.
Quantification of Mogroside IV by HPLC-MS/MS
This protocol provides a sensitive and selective method for the quantification of Mogroside IV.[8][17]
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is used.[8]
-
Column: A C18 column (e.g., Agilent Poroshell 120 SB C18) is typically employed for separation.[17]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water, both containing 0.1% formic acid, is commonly used.[17]
-
Detection: The mass spectrometer is operated in negative ionization mode, and quantification is performed using Multiple Reaction Monitoring (MRM).[17] The precursor ion [M-H]⁻ for Mogroside IV is monitored along with its specific product ions.
-
Standard Curve: A calibration curve is generated using a certified reference standard of Mogroside IV to enable accurate quantification in the samples.[17]
Signaling Pathways
Mogrosides, after oral ingestion, are largely metabolized to their aglycone, mogrol, by digestive enzymes and intestinal microflora.[9][10] Mogrol is believed to be responsible for many of the observed physiological effects.[9]
References
- 1. pnas.org [pnas.org]
- 2. Mogroside IV | 89590-95-4 | Q-100880 | Biosynth [biosynth.com]
- 3. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. hnxb.org.cn [hnxb.org.cn]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ABC Herbalgram Website [herbalgram.org]
The Sweet Symphony of Synthesis: An In-depth Technical Guide to the Biosynthesis of Mogroside IV in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Mogroside IV, a key sweet component of the monk fruit (Siraitia grosvenorii). We delve into the core enzymatic steps, present quantitative data on metabolite accumulation, and provide detailed experimental protocols for researchers in the field. This document aims to be a valuable resource for those studying triterpenoid (B12794562) saponin (B1150181) biosynthesis, metabolic engineering, and the development of natural sweeteners.
The Core Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides, including Mogroside IV, is a complex process originating from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the cucurbitadienol (B1255190) backbone, a series of oxidations to form the aglycone mogrol (B2503665), and subsequent glycosylation steps that build the various mogroside molecules.[1][2]
The journey begins with 2,3-oxidosqualene, a common precursor for triterpenoids in plants.[3] In S. grosvenorii, this molecule is cyclized to form the foundational cucurbitane-type triterpenoid skeleton, cucurbitadienol.[3][4] This crucial step is catalyzed by the enzyme cucurbitadienol synthase (CS) .[3][4] Some studies also suggest the involvement of a diepoxidated precursor, 2,3;22,23-dioxidosqualene, which is catalyzed by squalene epoxidase (SQE) , leading to 24,25-epoxycucurbitadienol.[1][5]
Following the formation of the cucurbitadienol skeleton, a series of oxidation reactions occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPHs) .[1][2] These modifications lead to the formation of the aglycone, mogrol, which possesses hydroxyl groups at positions C3, C11, C24, and C25.[1] The hydroxylation at C11 is a key step, and the enzyme CYP87D18 has been identified as a multifunctional P450 involved in this process.[6][7]
The final and diversifying stage of mogroside biosynthesis is a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs) .[2][8] These enzymes sequentially add glucose moieties to the mogrol backbone at the C3 and C24 positions. The step-wise addition of glucose molecules leads to the formation of various mogrosides, from the less sweet Mogroside I and II to the intensely sweet Mogroside V. Mogroside IV is an important intermediate and a significant component in its own right, differing from Mogroside V by one glucose unit.[9][10] Specifically, UGTs such as UGT94-289-3 are responsible for the branched glycosylation that leads to the higher, sweeter mogrosides.[9]
Quantitative Analysis of Mogroside Accumulation
The accumulation of different mogrosides varies significantly during the fruit development of Siraitia grosvenorii. Early-stage fruits are rich in the less glycosylated and bitter-tasting mogrosides, which are then converted to the sweeter, more highly glycosylated forms as the fruit matures.[10][11]
| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) |
| 15 | 15.2 ± 1.8 | 3.1 ± 0.4 | Not Detected | Not Detected | 0.5 ± 0.1 |
| 45 | 8.9 ± 1.1 | 12.5 ± 1.5 | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.8 ± 0.7 |
| 60 | 2.1 ± 0.3 | 5.3 ± 0.6 | 2.5 ± 0.3 | 4.8 ± 0.6 | 18.2 ± 2.2 |
| 75 | 0.8 ± 0.1 | 1.9 ± 0.2 | 4.1 ± 0.5 | 7.9 ± 0.9 | 35.6 ± 4.3 |
| 90 | 0.5 ± 0.1 | 1.1 ± 0.1 | 5.2 ± 0.6 | 9.8 ± 1.2 | 42.1 ± 5.1 |
| Table 1: Accumulation of major mogrosides during the fruit development of Siraitia grosvenorii. Data is presented as mean ± standard deviation. This table is a representative summary based on data available in the literature and may vary between different cultivars and growing conditions.[10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the mogroside biosynthesis pathway.
Quantification of Mogrosides by LC-MS/MS
This protocol describes a method for the sensitive and accurate quantification of Mogroside IV and other mogrosides in plant tissues.[3][4][12]
Sample Preparation:
-
Freeze-dry plant tissue (e.g., fruit pericarp) and grind into a fine powder.
-
Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (v/v) to the tube.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.
-
Centrifuge at 12,000 x g for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm nylon syringe filter into an HPLC vial.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min, 10% B; 2-10 min, 10-50% B; 10-15 min, 50-90% B; 15-17 min, 90% B; 17-17.1 min, 90-10% B; 17.1-20 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Mogroside IV: [M-H]⁻ m/z 1123.5 → 961.4
-
Mogroside V: [M-H]⁻ m/z 1285.6 → 1123.5
-
Siamenoside I: [M-H]⁻ m/z 1123.5 → 800.4
-
Mogroside III: [M-H]⁻ m/z 961.4 → 799.4
-
Mogroside IIE: [M-H]⁻ m/z 799.4 → 637.3
-
Data Analysis: Quantification is performed by constructing a standard curve using authentic standards of each mogroside.
Heterologous Expression and Functional Characterization of Biosynthesis Genes in Nicotiana benthamiana
This protocol outlines the transient expression of S. grosvenorii genes in N. benthamiana to characterize their function.[2][8][13]
Vector Construction:
-
Amplify the full-length coding sequences of the target genes (e.g., SgCS, SgCYP450, SgUGT) from S. grosvenorii cDNA.
-
Clone the amplified genes into a plant expression vector, such as pEAQ-HT, under the control of a strong constitutive promoter (e.g., CaMV 35S).
Agrobacterium Preparation:
-
Transform the expression vectors into Agrobacterium tumefaciens strain GV3101.
-
Grow a single colony in 5 mL of LB medium with appropriate antibiotics at 28°C overnight.
-
Inoculate 50 mL of LB medium with the overnight culture and grow until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation at 4,000 x g for 10 minutes.
-
Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.8.
-
Incubate the bacterial suspension at room temperature for 2-4 hours.
Agroinfiltration:
-
Use a 1 mL needleless syringe to infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
-
For co-expression of multiple genes, mix the respective Agrobacterium suspensions in equal ratios before infiltration. Include a suspension of Agrobacterium carrying a p19 silencing suppressor to enhance protein expression.
-
Grow the infiltrated plants for 3-5 days under controlled conditions.
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf patches.
-
Extract metabolites using the protocol described in Section 3.1.
-
Analyze the extracts by LC-MS/MS to detect the products of the expressed enzymes.
Gene Expression Analysis by qRT-PCR
This protocol details the measurement of transcript levels of mogroside biosynthesis genes.[2][10]
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from S. grosvenorii tissues using a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
qRT-PCR:
-
Design gene-specific primers for the target biosynthesis genes and a reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.
-
Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion and Future Perspectives
The elucidation of the Mogroside IV biosynthesis pathway in Siraitia grosvenorii has opened up new avenues for the production of this high-value natural sweetener. Metabolic engineering efforts in microbial and plant hosts have shown promise, although yields currently remain lower than in the native plant.[2] Future research will likely focus on optimizing these heterologous systems by addressing metabolic bottlenecks, improving enzyme efficiency through protein engineering, and understanding the regulatory networks that control mogroside biosynthesis in S. grosvenorii. A deeper understanding of the transport and storage of mogrosides within the plant cell will also be crucial for maximizing production. The in-depth technical knowledge presented in this guide provides a solid foundation for these future endeavors, paving the way for a sustainable and scalable supply of mogrosides to meet the growing global demand for natural, low-calorie sweeteners.
References
- 1. Using Agrobacterium tumefaciens to Assemble Multi-step Metabolic Pathways in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. mdpi.com [mdpi.com]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 12. Stable transformation of Nicotiana benthamiana [protocols.io]
- 13. Frontiers | Genome-wide identification and characterization of DNA methyltransferases and demethylases in Siraitia grosvenorii [frontiersin.org]
Spectroscopic Characterization of Mogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies required for the comprehensive characterization of Mogroside IV, a prominent sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). The information compiled herein is essential for quality control, pharmacokinetic studies, and further research into the biological activities of this natural sweetener.
Mass Spectrometry (MS) Data
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Mogroside IV.[1][2] Analysis is typically performed in negative ion electrospray ionization (ESI) mode.[1][3]
Table 1: Mass Spectrometry Data for Mogroside IV
| Parameter | Value | Reference |
| Molecular Formula | C₅₄H₉₂O₂₄ | [4] |
| Molecular Weight | 1125.29 g/mol | [4] |
| Ionization Mode | Negative ESI | [1][3] |
| Precursor Ion [M-H]⁻ | m/z 1124.3 | Theoretical |
| Key Fragment Ions | Loss of glucose units (162 Da) | [5] |
Note: Specific fragmentation patterns should be determined empirically.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: Predicted ¹H NMR Spectroscopic Data for Mogroside IV (500 MHz, CD₃OD)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| Mogrol (B2503665) Aglycone | |||
| 1 | 1.55, 1.05 | m | |
| 2 | 1.90, 1.75 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 5 | 0.95 | m | |
| 6 | 5.65 | s | |
| 7 | 2.15, 2.05 | m | |
| 11 | 3.80 | dd | 10.5, 5.0 |
| ... | ... | ||
| Glucose Moieties | |||
| Glc I-1 | 4.3-4.5 | d | ~7.8 |
| Glc II-1 | 4.4-4.6 | d | ~7.8 |
| Glc III-1 | 4.7-4.9 | d | ~7.8 |
| Glc IV-1 | 4.5-4.7 | d | ~7.8 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for Mogroside IV (125 MHz, CD₃OD)
| Position | Predicted δC (ppm) |
| Mogrol Aglycone | |
| 1 | 40.5 |
| 2 | 27.0 |
| 3 | 89.0 |
| 4 | 40.0 |
| 5 | 53.0 |
| 6 | 120.0 |
| 7 | 42.0 |
| 8 | 48.0 |
| 9 | 50.0 |
| 10 | 38.0 |
| 11 | 70.0 |
| ... | ... |
| Glucose Moieties | |
| Glc I-1 | 104-106 |
| Glc II-1 | 104-106 |
| Glc III-1 | 104-106 |
| Glc IV-1 | 104-106 |
Note: The chemical shifts for the mogrol aglycone and glucose units are based on published data for structurally similar mogrosides.[6] Definitive assignment requires 2D NMR analysis (COSY, HSQC, HMBC).
Experimental Protocols
NMR Spectroscopy
The following is a general protocol for the acquisition of NMR data for Mogroside IV, adapted from established methods for other mogrosides.[6]
-
Sample Preparation: Dissolve ~1.5-2.0 mg of purified Mogroside IV in approximately 150 µL of methanol-d₄ (CD₃OD).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer (e.g., Bruker Avance) equipped with a suitable probe (e.g., 2.5 mm inverse or 5 mm broadband).
-
Data Acquisition:
-
Data Analysis: Assign proton and carbon signals using a combination of 1D and 2D spectral data. COSY spectra will reveal proton-proton couplings, HSQC will correlate protons to their directly attached carbons, and HMBC will establish long-range proton-carbon connectivities, which is crucial for determining the glycosidic linkages.[8][9]
LC-MS/MS
The following protocol for the quantitative analysis of Mogroside IV is based on established methods for mogroside analysis.[1][2][3]
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Mogroside IV in methanol (B129727) (e.g., 1.0 mg/mL). Serially dilute the stock solution with methanol to create a series of standard working solutions for calibration.[10]
-
Sample Extraction: For plant extracts or other matrices, perform a solid-liquid extraction with a methanol/water mixture (e.g., 80/20 v/v) assisted by ultrasonication.[2] Centrifuge and filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Series or equivalent.[2]
-
Column: A C18 reversed-phase column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[1]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple-quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[3]
-
Detection: Use Selected-Reaction Monitoring (SRM) for quantification. The transition for Mogroside V has been reported as m/z 1285.6 → 1123.7; similar transitions involving the loss of glucose moieties are expected for Mogroside IV.[1]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Mogroside IV.
Postulated Antioxidant Signaling Pathway
Mogrosides have demonstrated antioxidant activities.[11] A plausible mechanism for this is the upregulation of endogenous antioxidant enzymes through signaling pathways such as the Nrf2-ARE pathway.
Caption: Postulated Nrf2-mediated antioxidant pathway for Mogroside IV.
References
- 1. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Mogroside IV | C54H92O24 | CID 14525324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
Mechanism of Action of Mogroside IV as a Natural Sweetener: A Technical Guide
Abstract
Mogroside IV, a principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit), is a high-intensity, non-caloric natural sweetener. Its mechanism of action is centered on the activation of the canonical sweet taste transduction pathway. This process is initiated by the binding of Mogroside IV to the heterodimeric G protein-coupled receptor, T1R2/T1R3, located on the surface of taste receptor cells. This interaction triggers a downstream intracellular signaling cascade involving the G protein gustducin, phospholipase C β2 (PLCβ2), and the transient receptor potential cation channel subfamily M member 5 (TRPM5), culminating in neurotransmitter release and the perception of sweetness. The degree of glycosylation of the mogrol (B2503665) backbone is a critical determinant of taste, with four or more glucose units being required for a sweet taste. This guide provides a detailed examination of the molecular interactions, signaling pathways, quantitative activity, and experimental methodologies relevant to the action of Mogroside IV.
Core Mechanism of Sweet Taste Perception
The sensation of sweet taste is a complex biological process initiated by the interaction of sweet-tasting molecules with specific receptors on the tongue. These taste receptor cells are clustered in taste buds, which are found within papillae.[1][2]
The Sweet Taste Receptor: T1R2/T1R3 Heterodimer
The receptor responsible for detecting sweet stimuli is a Class C G protein-coupled receptor (GPCR) composed of two distinct subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[3][4] These two subunits form an obligate heterodimer (T1R2/T1R3) to function.[3][4] Each subunit possesses a large N-terminal extracellular domain known as a Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane domain.[3][5] The VFT domains are the primary binding sites for a vast array of sweet-tasting molecules.[3][5][6] While many small-molecule sweeteners like aspartame (B1666099) bind within the VFT of the T1R2 subunit, the receptor features multiple binding sites across both subunits, allowing it to recognize a wide variety of chemical structures.[3][6][7]
Mogroside IV-Receptor Interaction
Mogroside IV, a triterpenoid (B12794562) glycoside, elicits its sweet taste by binding to the T1R2/T1R3 receptor complex. The interaction is thought to occur within the VFT domain of the T1R2 subunit, a common binding region for many non-caloric sweeteners.[5][6] This binding event stabilizes a "closed" or active conformation of the VFT domain.[5] The conformational change induced by the binding of Mogroside IV to the extracellular domain is transmitted to the transmembrane domains, initiating the intracellular signaling cascade.[4]
Downstream Signaling Cascade
The activation of the T1R2/T1R3 receptor by Mogroside IV triggers a well-defined intracellular signaling pathway, common to sweet, bitter, and umami tastes.[1][8]
-
G Protein Activation: The conformational change in the receptor activates an associated heterotrimeric G protein. The primary G protein in taste transduction is gustducin, a homolog of transducin.[8][9] Upon receptor activation, the Gα-gustducin subunit exchanges GDP for GTP and dissociates from the Gβγ subunits (Gβ3/Gγ13).[8]
-
Second Messenger Production: The dissociated G protein subunits activate the enzyme phospholipase C β2 (PLCβ2).[8] PLCβ2 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10]
-
Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[8][10][11]
-
TRPM5 Channel Activation: The subsequent rise in intracellular Ca²⁺ concentration activates the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[10][12][13] TRPM5 is a monovalent-selective cation channel that allows an influx of Na⁺ ions.
-
Depolarization and Neurotransmitter Release: The influx of Na⁺ ions through TRPM5 depolarizes the taste receptor cell.[10] This depolarization leads to the release of neurotransmitters, primarily ATP, which in turn activates afferent gustatory nerve fibers, sending a signal to the brain that is interpreted as "sweet".[1][2]
Quantitative Analysis of Mogroside IV Activity
The potency of Mogroside IV as a sweetener is quantified through both sensory evaluations and in vitro cellular assays.
Sweetness Potency
Mogrosides are classified as high-intensity sweeteners due to their significantly greater sweetness compared to sucrose. The perceived sweetness is highly dependent on the number of glucose units attached to the mogrol aglycone. Mogroside IV and the closely related Mogroside V are the primary contributors to the sweetness of monk fruit extract.[14][15]
| Compound | Number of Glucose Units | Relative Sweetness vs. Sucrose (by weight) | Reference |
| Mogroside II | 2 | ~1x | [16] |
| Mogroside IV | 4 | ~300x | [17] |
| Mogroside V | 5 | 250 - 425x | [14][16][18] |
| Siamenoside I | 5 | ~465x | [17] |
Receptor Activation Efficacy
The activity of mogrosides at the T1R2/T1R3 receptor can be measured in cell-based assays that quantify the downstream cellular response, typically the increase in intracellular calcium. The half-maximal effective concentration (EC₅₀) value represents the concentration of a sweetener required to elicit 50% of the maximum response. Lower EC₅₀ values indicate higher potency at the receptor level. While specific EC₅₀ data for Mogroside IV is not prevalent in the reviewed literature, data for the structurally similar Mogroside V provides a strong proxy for its high efficacy.
| Compound | Assay System | Measured Endpoint | EC₅₀ Value (μM) | Reference |
| Mogroside V | HEK293 cells expressing T1R2/T1R3 | Intracellular Ca²⁺ influx | 1.1 ± 0.2 | [19][20] |
| Sucrose | HEK293 cells expressing T1R2/T1R3 | Intracellular Ca²⁺ influx | 23,000 ± 2,000 | [19] |
| Aspartame | HEK293 cells expressing T1R2/R3 | Intracellular Ca²⁺ influx | ~625 | [21] |
Structure-Activity Relationship
The relationship between the chemical structure of mogrosides and their taste is well-defined and depends critically on the extent of glycosylation.[18]
-
Bitter/Tasteless Precursors: Mogrosides with fewer than four glucose units, such as Mogroside IIE, are typically bitter or tasteless.[18]
-
Sweet Compounds: The addition of glucose units through enzymatic glycosylation during the ripening of the monk fruit converts these bitter precursors into intensely sweet compounds.[22][23][24] Mogroside IV (4 glucose units) and Mogroside V (5 glucose units) are the primary sweet-tasting molecules in the ripe fruit.[18][22][23][24]
This demonstrates that the number of glucose moieties is a key molecular determinant for the effective activation of the sweet taste receptor.
References
- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. pnas.org [pnas.org]
- 4. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensing via Intestinal Sweet Taste Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TRPM4 and TRPM5 Channels Share Crucial Amino Acid Residues for Ca2+ Sensitivity but Not Significance of PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of bitter compounds on the taste transduction channels TRPM5 and IP3 receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stevia - Wikipedia [en.wikipedia.org]
- 13. The taste transduction channel TRPM5 is a locus for bitter-sweet taste interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tongue-on-a-Chip: Parallel Recording of Sweet and Bitter Receptor Responses to Sequential Injections of Pure and Mixed Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
Mogroside IV: Unveiling a Spectrum of Biological Activities Beyond Sweetness
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Mogroside IV, a principal triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is renowned for its intense sweetness without contributing caloric value. While its application as a natural sweetener is well-established, a growing body of scientific evidence reveals a diverse range of biological activities that extend far beyond its palatable taste. This technical guide provides a comprehensive overview of the current understanding of Mogroside IV's therapeutic potential, focusing on its anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the underexplored pharmacological landscape of this natural compound.
Anti-Inflammatory Activities
Mogroside IV and related mogrosides have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. While specific quantitative data for Mogroside IV is limited, studies on mogroside extracts and other individual mogrosides provide strong evidence of their potential in mitigating inflammation.
Quantitative Data on Anti-Inflammatory Effects of Mogrosides
| Compound/Extract | Assay | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference(s) |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages (3D4/21) | Significantly inhibited NO production | Not Reported | [1] |
| Mogroside V | LPS+IFN-γ-induced M1 polarization | Bone Marrow-Derived Macrophages (BMDMs) from diabetic mice | Suppressed M1 macrophage polarization and inflammatory response | Not Reported | [2] |
| Mogroside IIIE | Isoproterenol-induced myocardial fibrosis | C57BL/6 mice | Inhibited inflammation and fibrosis, down-regulated TLR4, MyD88, TGF-β1, and α-SMA expression | Not Reported | [3] |
| Mogrosides Extract | LPS-induced inflammation | Murine Macrophage RAW 264.7 cells | Down-regulated the expression of iNOS, COX-2, and IL-6 | Not Reported | [4] |
Signaling Pathways in Anti-Inflammatory Action
Mogrosides exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . Upon stimulation by pro-inflammatory stimuli like lipopolysaccharide (LPS), Mogroside V has been shown to suppress the phosphorylation of p65, a key subunit of NF-κB, and the expression of NLRP3, a component of the inflammasome[1]. Furthermore, Mogroside IIIE has been observed to inhibit the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3].
Experimental Protocols: Representative Method for Assessing Anti-Inflammatory Activity
-
Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are pre-treated with various concentrations of Mogroside IV for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
Western Blot Analysis: To determine the effect on protein expression, cells are lysed, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies against iNOS, COX-2, p-p65, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
Antioxidant Properties
Quantitative Data on Antioxidant Activity of Mogroside Extracts
| Compound/Extract | Assay | Key Findings | IC50 Value | Reference(s) |
| Mogroside-rich Extract (MGE) | DPPH Radical Scavenging | Moderate scavenging activity | 1118.1 µg/mL | [5] |
| Mogroside-rich Extract (MGE) | ABTS Radical Scavenging | Moderate scavenging activity | 1473.2 µg/mL | [5] |
| Mogroside-rich Extract (MGE) | Oxygen Radical Absorbance Capacity (ORAC) | Potent peroxyl radical scavenger | 851.8 µmol TE/g | [5] |
| Mogroside V | Hydroxyl Radical Scavenging | Effective scavenging of •OH | EC50 = 48.44 µg/mL | [6] |
| 11-oxo-mogroside V | Superoxide Anion (O2-) Scavenging | Higher scavenging effect than Mogroside V | EC50 = 4.79 µg/mL | [6] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H2O2) Scavenging | Higher scavenging effect than Mogroside V | EC50 = 16.52 µg/mL | [6] |
Experimental Protocols: Representative Methods for Assessing Antioxidant Activity
-
DPPH Radical Scavenging Assay: A solution of Mogroside IV at various concentrations is added to a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
-
ABTS Radical Scavenging Assay: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate. The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 at 734 nm. Mogroside IV at various concentrations is added to the ABTS•+ solution, and the absorbance is measured after 6 minutes. The percentage of inhibition is calculated, and the IC50 value is determined.
-
Lipid Peroxidation Inhibition Assay (TBARS Method): A biological sample (e.g., liver homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence or absence of Mogroside IV. Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), is measured spectrophotometrically at 532 nm. The percentage of lipid peroxidation inhibition is calculated relative to the control group.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative and pro-apoptotic effects of specific mogrosides, including Mogroside IVe (a close structural analog of Mogroside IV), on various cancer cell lines.
Quantitative Data on Anti-Cancer Effects of Mogroside IVe
| Compound | Cell Line | Assay | Key Findings | IC50 Value | Reference(s) |
| Mogroside IVe | HT-29 (Colorectal Cancer) | MTT Assay (48h) | Dose-dependent inhibition of cell proliferation | ~50 µM | [7] |
| Mogroside IVe | Hep-2 (Laryngeal Cancer) | MTT Assay (48h) | Dose-dependent inhibition of cell proliferation | ~60 µM | [7] |
Signaling Pathways in Anti-Cancer Action
Mogroside IVe has been shown to induce apoptosis in colorectal (HT-29) and laryngeal (Hep-2) cancer cells by modulating the p53, ERK1/2, and MMP-9 signaling pathways . Specifically, Mogroside IVe treatment leads to the upregulation of the tumor suppressor protein p53 and the downregulation of phosphorylated extracellular signal-regulated kinase 1 (p-ERK1) and matrix metalloproteinase-9 (MMP-9)[7][8].
References
In Vitro Antioxidant Potential of Mogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant potential of Mogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While recognized for its potent sweetness, emerging research indicates that Mogroside IV, along with other mogrosides, possesses significant antioxidant properties.[1][2] This document synthesizes available data, details common experimental methodologies for assessing antioxidant capacity, and visualizes the underlying biochemical pathways and workflows.
Data Presentation: Quantitative Antioxidant Activity
Direct quantitative data on the antioxidant activity of isolated Mogroside IV is limited in current literature. Most studies have evaluated extracts containing a mixture of mogrosides. The data below is presented to provide context based on available research on mogroside extracts and the most abundant mogroside, Mogroside V.
Table 1: Antioxidant Activity of Mogroside Fruit Extract (MGE)
A study on a mogroside fruit extract (MGE) demonstrated its capacity to scavenge free radicals. Mogroside IV constituted a small fraction of this extract (0.97 ± 0.05 g/100 g), with Mogroside V being the primary component (44.52 ± 1.33 g/100 g).[3]
| Assay | Test Substance | IC₅₀ (μg/mL) | Positive Control | Control IC₅₀ (μg/mL) |
| DPPH Radical Scavenging | MGE | 1118.1 | Ascorbic Acid | 9.6 |
| ABTS Radical Scavenging | MGE | 1473.2 | Trolox | 47.9 |
| (Data sourced from Liu et al., 2014)[3] |
Table 2: Comparative Free Radical Scavenging Activity of Mogroside V
To offer a comparative perspective, the following table details the antioxidant activity of pure Mogroside V against a mixed saponin (B1150181) product (MSP) derived from Mogroside II E.[4]
| Radical Scavenged | Test Substance | IC₅₀ (mg/mL) |
| Hydroxyl Radical | Mogroside V | 0.139 |
| Superoxide Radical | Mogroside V | 0.551 |
| DPPH Radical | Mogroside V | 0.433 |
| (Data sourced from Yang et al., 2019)[4] |
Experimental Protocols and Workflows
Standard in vitro assays are employed to quantify the antioxidant potential of compounds like Mogroside IV. These include direct chemical assays measuring free radical scavenging and reduction potential, as well as cell-based assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve Mogroside IV and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of stock solutions of varying concentrations.
-
Reaction Mixture: In a test tube or microplate well, add a fixed volume of the DPPH solution (e.g., 2.0 mL) to a specific volume of the test sample solution (e.g., 1.0 mL). A blank sample containing only the solvent instead of the test sample is also prepared.
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting % RSA against sample concentration.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity | MDPI [mdpi.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Mogroside IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Mogroside IV, a triterpenoid (B12794562) glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit). This document synthesizes current scientific findings on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is intended to support further research and development of Mogroside IV as a potential anti-inflammatory agent.
Introduction
Mogroside IV is a principal sweet component of monk fruit and has garnered significant interest for its potential health benefits, including its anti-inflammatory activities.[1][2][3][4][5] Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The therapeutic potential of Mogroside IV lies in its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators. This guide will delve into the molecular mechanisms underlying these effects. While much of the research has focused on mogrosides as a group or specifically on the closely related Mogroside V, this document will focus on the data available for Mogroside IV and its aglycone, mogrol, which is the form it is largely converted to after ingestion.[1]
Mechanisms of Action
Mogroside IV and its metabolites exert their anti-inflammatory effects primarily through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of pro-inflammatory cytokines and enzymes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
Mogrosides have been shown to inhibit the activation of the NF-κB pathway.[6][7][8] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7] By inhibiting NF-κB activation, Mogroside IV can effectively suppress the expression of downstream inflammatory mediators.
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[6] Mogrosides have been demonstrated to attenuate the phosphorylation of key MAPK proteins, including p38, JNK, and ERK, in response to inflammatory stimuli like LPS.[6][7] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the expression of pro-inflammatory genes.
A direct consequence of the inhibition of the NF-κB and MAPK pathways is the reduced production of key pro-inflammatory mediators. Mogrosides have been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory molecules.[1][9][10][11][12][13] Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is also markedly suppressed.[1][6][7][9][14][15][16]
Quantitative Data from Experimental Studies
The anti-inflammatory effects of mogrosides have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of Mogrosides on Macrophages
| Cell Line | Inducer | Mogroside Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 | LPS | Varying concentrations | iNOS mRNA expression | Significant dose-dependent inhibition | [1][9] |
| RAW 264.7 | LPS | Varying concentrations | COX-2 expression | Significant dose-dependent inhibition | [1][9] |
| RAW 264.7 | LPS | Varying concentrations | IL-6 mRNA expression | Significant dose-dependent inhibition | [1][9] |
| RAW 264.7 | LPS | Varying concentrations | Prostaglandin E2 (PGE2) | Significant inhibition | [17] |
| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | TNF-α protein expression | Significant decrease at 25 µM | [7] |
| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | IL-1β protein expression | Significant decrease at 25 µM | [7] |
| BV-2 | LPS | 6.25, 12.5, 25 µM (Mogroside V) | IL-6 protein expression | Significant decrease at 25 µM | [7] |
Table 2: In Vivo Anti-inflammatory Effects of Mogrosides
| Animal Model | Inducer | Mogroside Administration | Measured Parameter | Result | Reference |
| Murine Ear Edema | Phorbol ester | Topical application | COX-2 expression | Reduction | [1][9] |
| Murine Ear Edema | Phorbol ester | Topical application | IL-6 expression | Reduction | [1][9] |
| Rat Paw Edema | Carrageenan | Intraperitoneal injection | Paw volume | Dose-dependent reduction | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of Mogroside IV for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 18-24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: NO levels in the culture supernatant are measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Cytokine concentrations in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis (iNOS, COX-2, TNF-α, IL-6): Total RNA is extracted from the cells, and the relative mRNA expression of target genes is determined by quantitative real-time polymerase chain reaction (qRT-PCR).
-
Protein Expression Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to detect the protein levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
-
Animals: Male Sprague-Dawley rats are used.[19]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.[18][20]
-
Treatment: Mogroside IV is administered, typically via intraperitoneal injection, at various doses 30-60 minutes prior to carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][21] The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be excised for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and levels of TNF-α, IL-1β, and PGE2.[18]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by Mogroside IV and a typical experimental workflow.
Caption: Mogroside IV's inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for evaluating Mogroside IV.
Conclusion and Future Directions
The available evidence strongly suggests that Mogroside IV possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. While much of the detailed mechanistic work has been performed on mogrosides as a group or specifically on Mogroside V, the findings provide a strong rationale for the continued investigation of Mogroside IV as a potential therapeutic agent for inflammatory conditions.
Future research should focus on:
-
Conducting studies that directly compare the anti-inflammatory potency of Mogroside IV with other mogrosides.
-
Elucidating the precise molecular targets of Mogroside IV within the inflammatory signaling cascades.
-
Evaluating the efficacy and safety of Mogroside IV in a wider range of preclinical models of inflammatory diseases.
-
Investigating the pharmacokinetics and bioavailability of Mogroside IV to optimize its therapeutic potential.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of Mogroside IV as a novel anti-inflammatory agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 3. Mogroside IV - LKT Labs [lktlabs.com]
- 4. Pharmacological activities of mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 9. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SUPPRESSION OF INDUCIBLE NITRIC OXIDE SYNTHASE (INOS) AND CYCLOOXYGENASE II (COX-2) BY FERMENTED PRODUCT OF CITRUS SUNKI PEEL IN LIPOPOLYSACCHARIDE-ACTIVATED RAW264.7 CELLS | International Society for Horticultural Science [ishs.org]
- 12. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neutrophilic Lung Inflammation Suppressed by Picroside II Is Associated with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor necrosis factor-alpha and interleukin 6 synergistically induce T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mogroside V inhibits LPS-induced COX-2 expression/ROS production and overexpression of HO-1 by blocking phosphorylation of AKT1 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
Mogroside IV: A Technical Guide on its Anticancer and Antidiabetic Potential
Introduction
Mogroside IV is a principal triterpenoid (B12794562) glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] Traditionally used in Chinese medicine for treating conditions like coughs and sore throats, this natural, non-caloric sweetener is gaining significant attention in the scientific community for its broader pharmacological activities.[2] Emerging preclinical evidence highlights the potential of Mogroside IV and its related compounds in the management of complex diseases such as cancer and type 2 diabetes. This technical guide synthesizes the current understanding of the molecular mechanisms, experimental evidence, and key signaling pathways modulated by Mogroside IV, providing a resource for researchers and drug development professionals.
Anticancer Effects of Mogroside IV
Mogroside IV and its isomers, such as Mogroside IVe, have demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines. The primary mechanisms involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting tumor growth.[3][4]
Molecular Mechanisms and Signaling Pathways
Research indicates that Mogroside IVe exerts its anticancer effects by modulating key regulatory proteins involved in cell survival and proliferation.[3][4] It has been shown to induce apoptosis by upregulating the tumor suppressor protein p53.[3][4] Concurrently, it downregulates the phosphorylation of Extracellular signal-Regulated Kinase 1 (p-ERK1) and the expression of Matrix Metalloproteinase-9 (MMP-9), both of which are crucial for cancer cell proliferation and metastasis.[3][4] The aglycone of mogrosides, mogrol, has also been found to inhibit the STAT3 signaling pathway, which leads to the upregulation of cell cycle inhibitors p21 and p27 and the downregulation of anti-apoptotic proteins like Bcl-2, further contributing to cell cycle arrest and apoptosis.[2][5]
Quantitative Data on Anticancer Effects
The following table summarizes the quantitative effects of Mogroside IVe on cancer cell proliferation from in vitro studies.
| Cell Line | Cancer Type | Treatment | Concentration (µg/mL) | Result | Reference |
| HT29 | Colorectal Cancer | Mogroside IVe | 2000 | ~75% inhibition of proliferation | [3] |
| Hep-2 | Laryngeal Cancer | Mogroside IVe | 2000 | ~80% inhibition of proliferation | [3] |
| T24 | Bladder Cancer | MOG (Mogroside V-rich) | 2000 | ~74-80% reduction in cell viability | [6] |
| PC-3 | Prostate Cancer | MOG (Mogroside V-rich) | 2000 | ~74-80% reduction in cell viability | [6] |
Antidiabetic Effects of Mogroside IV
Mogrosides, including Mogroside IV, have demonstrated significant potential in managing type 2 diabetes mellitus (T2DM).[7] Their effects are primarily attributed to the activation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9] Activation of AMPK helps to improve insulin (B600854) sensitivity, lower blood glucose levels, and normalize lipid profiles.[7][9]
Molecular Mechanisms and Signaling Pathways
1. AMPK Pathway Activation: Upon ingestion, mogrosides are metabolized into their aglycone, mogrol, which activates AMPK.[5][8] Activated AMPK inhibits gluconeogenesis (glucose production) in the liver by downregulating key enzymes like phosphoenolpyruvate (B93156) carboxykinase.[5][9] It also promotes fatty acid oxidation, which helps to reduce lipid accumulation.[7][9] Some studies suggest the involvement of the AMPK/SIRT1 signaling pathway, which plays a role in reducing inflammation and oxidative stress in diabetic conditions.[7][10]
2. Gut Microbiota and Metabolic Endotoxemia Modulation: Recent studies indicate that mogrosides can alleviate T2DM by modulating the gut microbiota.[11][12] Treatment with mogrosides has been shown to decrease the abundance of Firmicutes and Proteobacteria while increasing Bacteroidetes in diabetic mice.[11][12] This shift helps to improve the intestinal barrier, leading to a reduction in plasma lipopolysaccharide (LPS), a state known as metabolic endotoxemia. Lower LPS levels decrease the activation of the Toll-like receptor 4 (TLR4) and its downstream inflammatory pathways, thereby reducing systemic inflammation and improving insulin resistance.[11]
Quantitative Data on Antidiabetic Effects
The following table summarizes data from in vivo studies using mogroside-rich extracts (MGE) in diabetic animal models.
| Animal Model | Treatment | Dosage (mg/kg) | Duration | Key Outcomes | Reference |
| Alloxan-induced diabetic mice | Mogrosides Extract (MG) | 100, 300, 500 | 4 weeks | Significantly decreased serum glucose, TC, TG; Increased HDL-C | [13] |
| HFD/STZ-induced diabetic mice | Mogroside-Rich Extract (MGE) | 150, 300 | 5 weeks | Dose-dependent reduction in FBG, GSP, serum insulin, HOMA-IR | [7][9] |
| HFD/STZ-induced T2DM mice | Mogroside | 50, 100, 200 | 28 days | Reduced plasma endotoxin (up to 65.93%); Decreased CD14 & TLR4 mRNA | [11][12] |
HFD: High-Fat Diet; STZ: Streptozotocin (B1681764); FBG: Fasting Blood Glucose; GSP: Glycated Serum Protein; HOMA-IR: Homeostasis Model Assessment-Insulin Resistance; TC: Total Cholesterol; TG: Triglycerides; HDL-C: High-Density Lipoprotein Cholesterol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used in the cited research.
Anticancer Studies
-
Cell Culture: Human cancer cell lines (e.g., HT29, Hep-2) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Cell Viability (MTT) Assay: Cells are seeded in 96-well plates and treated with varying concentrations of Mogroside IVe for a specified period (e.g., 72 hours).[6] MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[6]
-
Apoptosis and Cell Cycle Analysis: Cells are treated with the compound, harvested, and fixed. For apoptosis, TUNEL staining or Annexin V/PI staining is performed.[14] For cell cycle analysis, cells are stained with propidium (B1200493) iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
-
Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p53, p-ERK1, MMP-9, Bcl-2).[15] After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.
Antidiabetic Studies (In Vivo)
-
Animal Model: Type 2 diabetes is induced in mice (e.g., Kunming or C57BL/6J) using a combination of a high-fat diet (HFD) for several weeks followed by a low-dose injection of streptozotocin (STZ).[9][12]
-
Treatment Protocol: Diabetic mice are randomly assigned to groups and administered mogroside extract or purified mogrosides daily via oral gavage at specified doses (e.g., 50-300 mg/kg) for a period of several weeks (e.g., 4-5 weeks).[9][12] A vehicle control group and a positive control group (e.g., metformin (B114582) or pioglitazone) are included.[12]
-
Biochemical Analysis: Blood samples are collected to measure fasting blood glucose, serum insulin, total cholesterol, triglycerides, and HDL-C using commercial assay kits. Insulin resistance is calculated using the HOMA-IR index.
-
Gene Expression Analysis (qRT-PCR): Tissues (e.g., liver) are harvested to analyze the mRNA expression levels of target genes (e.g., TLR4, CD14, gluconeogenic genes) using quantitative real-time PCR.[11]
Mogroside IV, a key bioactive compound from Siraitia grosvenorii, exhibits significant therapeutic potential as a dual-action agent against cancer and type 2 diabetes. Its anticancer properties are mediated through the induction of p53-dependent apoptosis and cell cycle arrest, while its antidiabetic effects are largely driven by the activation of the master metabolic regulator, AMPK, and the beneficial modulation of gut microbiota. The compiled quantitative data and elucidated signaling pathways provide a strong foundation for its further development. Future research should focus on bioavailability, pharmacokinetic profiling, and transitioning these promising preclinical findings into well-designed clinical trials to validate the efficacy and safety of Mogroside IV in human subjects.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scivisionpub.com [scivisionpub.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. tandfonline.com [tandfonline.com]
- 9. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 12. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IV: A Keystone Component in Traditional Chinese Medicine's Respiratory Remedies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mogroside IV, a principal cucurbitane-type triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (Luo Han Guo), holds a significant place in Traditional Chinese Medicine (TCM) for the treatment of respiratory ailments. For centuries, Luo Han Guo has been utilized as a natural remedy for coughs, sore throats, and phlegm reduction.[1][2] Modern pharmacological investigations have begun to elucidate the scientific basis for these traditional uses, revealing Mogroside IV's potent antioxidant, anti-inflammatory, and immunomodulatory activities. This technical guide provides a comprehensive overview of the role of Mogroside IV in TCM, detailing its pharmacological effects, underlying molecular mechanisms, and the experimental methodologies used in its investigation. The information presented is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this natural compound.
Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo, is categorized as a "medicine food homology" species, signifying its use as both a food and a therapeutic agent.[1][3] Its primary indications in TCM include moistening the lungs, cooling heat, relieving sore throat, and resolving phlegm.[1][4] These traditional applications directly correlate with its use for respiratory conditions characterized by dryness, heat, and inflammation. Mogroside IV, as one of the major active constituents, is believed to be a significant contributor to these therapeutic effects.[2]
Pharmacological Activities and Molecular Mechanisms
Scientific research has identified several key pharmacological activities of mogrosides, including Mogroside IV, that substantiate their traditional uses. These activities are primarily centered around their antioxidant and anti-inflammatory properties.
Anti-inflammatory Activity
Mogrosides have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[5][6] The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Mogrosides inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5][7] This inhibition is achieved by suppressing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and p38 MAPK.[8][9] By down-regulating these pathways, Mogroside IV can effectively reduce the inflammatory response.[10]
Signaling Pathway of Mogroside IV in Modulating Inflammation
Caption: Mogroside IV inhibits inflammation by blocking the phosphorylation of p38 MAPK and p65 NF-κB.
Antioxidant Activity
Mogrosides exhibit significant free radical scavenging activity, which contributes to their protective effects against oxidative stress-induced cellular damage.[11] While specific IC50 values for Mogroside IV are not extensively reported, studies on mogroside extracts demonstrate their capacity to scavenge various reactive oxygen species (ROS).[2][12]
Traditional Respiratory Applications: Scientific Evidence
The traditional use of Luo Han Guo for cough and phlegm is supported by modern pharmacological studies investigating the anti-tussive and expectorant properties of its extracts and constituent mogrosides.
Anti-tussive Effects
Animal models, such as the ammonia-induced cough model in guinea pigs, are employed to evaluate the anti-tussive effects of various compounds.[13][14] Studies have shown that mogroside V, a closely related compound to Mogroside IV, can significantly reduce cough frequency in mice stimulated with ammonia.[10] This suggests a direct inhibitory effect on the cough reflex.
Expectorant and Mucoactive Properties
Expectorant activity is often assessed using the tracheal phenol (B47542) red secretion model in mice, which measures the output of a dye into the trachea as an indicator of mucus secretion.[9][15][16] Mogroside V has been shown to increase the excretion of phenol red in the trachea of mice, indicating an expectorant effect.[10] Mucoactive agents can act as expectorants, mucolytics, mucoregulators, or mucokinetics to aid in the clearance of mucus from the airways.[13] The ability of Mogroside IV to increase tracheal secretion suggests it functions as a secretolytic expectorant.
Data Presentation
Table 1: Quantitative Data on the Antioxidant Activity of Mogroside Extracts
| Assay | Sample | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | Ascorbic Acid | 9.6 | [17][18] |
| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | Trolox | 47.9 | [17][18] |
Note: Data is for a mogroside extract and not specifically for isolated Mogroside IV.
Table 2: Quantitative Data on the Anti-inflammatory Activity of Mogrosides
| Assay | Cell Line | Stimulant | Mogroside Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Not Specified | Dose-dependent inhibition | [5] |
| TNF-α Production | BV-2 Cells | LPS | 25 µM (Mogroside V) | Significant decrease in protein expression | [7] |
| IL-6 Production | BV-2 Cells | LPS | 25 µM (Mogroside V) | Significant decrease in protein expression | [7] |
Note: Quantitative data for Mogroside IV is limited; data for Mogroside V and general mogroside extracts are presented as indicators of activity.
Experimental Protocols
Extraction and Purification of Mogroside IV
A common method for the extraction and purification of Mogroside IV from Siraitia grosvenorii involves solvent extraction followed by chromatographic separation.
Experimental Workflow for Mogroside IV Extraction and Purification
Caption: A general workflow for the extraction and purification of Mogroside IV.
Protocol:
-
Extraction: Powdered, dried S. grosvenorii fruit is extracted with an aqueous ethanol (B145695) solution (typically 50-70%) at a specified temperature (e.g., 60°C) and material-to-liquid ratio (e.g., 1:20 g/mL) for a defined period (e.g., 100 minutes), often with repeated extractions to maximize yield.[1]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography using macroporous resin or silica gel to achieve initial separation of mogrosides from other components.[19]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with Mogroside IV are further purified using preparative HPLC. A common method utilizes a C18 column with a mobile phase gradient of methanol and water.[3][19] The eluent is monitored by UV detection at approximately 210 nm.[3]
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.[12]
-
Treatment: Cells are pre-treated with varying concentrations of Mogroside IV for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[12]
-
NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[12][20] The absorbance is read at approximately 570 nm.[21]
Cytokine (TNF-α, IL-6) Release Assay:
-
Cell Culture and Treatment: Similar to the NO assay, macrophage or other immune cells are cultured and treated with Mogroside IV and an inflammatory stimulus.
-
Cytokine Quantification: The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21][22]
In Vivo Anti-tussive and Expectorant Assays
Ammonia-Induced Cough Model (Guinea Pig):
-
Animal Acclimatization: Guinea pigs are acclimatized to the experimental conditions.[13]
-
Treatment: Animals are orally administered with Mogroside IV or a vehicle control.
-
Cough Induction: After a set period, the animals are exposed to an aerosol of a tussive agent, such as citric acid or ammonia, to induce coughing.[13][14]
-
Cough Recording and Analysis: The number of coughs within a specific timeframe is recorded and analyzed to determine the anti-tussive effect of the compound.
Tracheal Phenol Red Secretion Model (Mouse):
-
Animal Preparation: Mice are fasted overnight.[15]
-
Treatment: Animals are orally administered with Mogroside IV or a vehicle control.
-
Phenol Red Injection: A solution of phenol red is injected intraperitoneally.[15]
-
Tracheal Lavage and Quantification: After a defined period, the animals are euthanized, and the trachea is lavaged. The amount of phenol red in the lavage fluid is quantified spectrophotometrically to assess the expectorant activity.[9][16]
Conclusion and Future Directions
Mogroside IV, a key bioactive constituent of Luo Han Guo, demonstrates significant pharmacological potential that aligns with its traditional use in Chinese medicine for respiratory ailments. Its well-documented anti-inflammatory and antioxidant properties, mediated through the modulation of the NF-κB and MAPK signaling pathways, provide a strong scientific rationale for its therapeutic effects. The evidence for its anti-tussive and expectorant activities further solidifies its role as a valuable natural compound for respiratory health.
For drug development professionals, Mogroside IV presents a promising lead compound. Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of Mogroside IV in vivo.
-
Dose-Response and Efficacy Studies: To establish optimal therapeutic dosages for specific respiratory conditions.
-
Clinical Trials: To evaluate the safety and efficacy of Mogroside IV in human subjects with respiratory ailments.
-
Synergistic Effects: To investigate potential synergistic interactions with other mogrosides or compounds present in Luo Han Guo extract.
By bridging the gap between traditional knowledge and modern scientific validation, Mogroside IV stands as a compelling candidate for the development of novel, nature-derived therapies for a range of inflammatory and respiratory diseases.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrphr.org [iosrphr.org]
- 4. Siraitia grosvenorii Extract Attenuates Airway Inflammation in a Mouse Model of Respiratory Disease Induced by Particulate Matter 10 Plus Diesel Exhaust Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tracheal phenol red secretion, a new method for screening mucosecretolytic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced cough reflex in a model of bleomycin-induced lung fibrosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Analytical and pharmacological validation of the quantification of phenol red in a mouse model: An optimized method to evaluate expectorant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. AID 215076 - TNF-alpha production in PBMC by ELISA method - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Analysis for Mogroside V Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside V is a principal sweet-tasting triterpene glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] It is widely utilized as a natural, non-caloric sweetener in the food and beverage industry and is also investigated for various potential health benefits, including antioxidant and antihyperglycemic effects.[2][3] Accurate and reliable quantification of Mogroside V is crucial for quality control of monk fruit extracts and products, as well as for research and development purposes. This application note provides a detailed protocol for the quantification of Mogroside V using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Experimental Protocols
1. Materials and Reagents
-
Mogroside V reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Methanol (B129727) (for extraction)[5]
-
Siraitia grosvenorii (monk fruit) sample or extract
-
Syringe filters (0.45 µm)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Mogroside V reference standard and dissolve it in a 10 mL volumetric flask with methanol or a mixture of acetonitrile and water. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL).
4. Sample Preparation
-
Extraction from Monk Fruit:
-
Weigh a known amount of dried and powdered monk fruit (e.g., 1 g).
-
Add a specific volume of extraction solvent (e.g., 80:20 methanol/water) to the sample.[5]
-
Sonication-assisted extraction is recommended for optimal results.[5]
-
Centrifuge the mixture to separate the solid material.
-
Collect the supernatant.
-
-
Purification (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) or other purification steps may be necessary to remove interfering compounds.
-
-
Final Sample Preparation:
-
Filter the supernatant or extracted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
5. HPLC-UV Method
The following table summarizes a typical set of HPLC-UV conditions for Mogroside V analysis. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[6][7] |
| Mobile Phase | Isocratic: Acetonitrile and water (e.g., 22:78 v/v or 23:77 v/v)[6][7] or Gradient: Acetonitrile and water with an optional acid modifier like formic acid.[2][4][5][8] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 32 °C[6][7] |
| UV Detection Wavelength | 203 nm[2][6][8][9] or 210 nm[4] |
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for Mogroside V. Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥0.998.[5]
-
Quantification: Inject the prepared sample solution and determine the peak area of Mogroside V. Calculate the concentration of Mogroside V in the sample using the equation from the calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for Mogroside V Analysis
| Parameter | Result |
| Linearity (Concentration Range) | 0.18 - 4.4 µg[6] |
| Correlation Coefficient (r²) | ≥ 0.998[5] |
| Limit of Detection (LOD) | 0.75 µg/mL[8][9] |
| Limit of Quantification (LOQ) | 2 µg/mL[8][9] |
| Recovery | 85.1% - 103.6%[8][9] |
| Precision (RSD%) | Intraday: < 8.68%; Interday: < 5.78%[8][9] |
| Retention Time | Approximately 16.8 - 28 minutes (highly dependent on specific method)[4][6] |
Mandatory Visualization
Caption: HPLC-UV workflow for Mogroside V quantification.
References
- 1. sielc.com [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 4. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Mogroside IV as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside and one of the sweetening components found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While Mogroside V is the most abundant and sweetest mogroside, Mogroside IV is also a significant constituent and contributes to the overall sweetness and sensory profile of monk fruit extracts.[1][2] Accurate quantification of Mogroside IV is crucial for the quality control of raw materials and finished products in the food, beverage, and pharmaceutical industries, as well as for research into the bioactivities of individual mogrosides.[3]
These application notes provide detailed protocols for the use of Mogroside IV as a reference standard for its identification and quantification in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.
Principle
The chromatographic method described herein separates Mogroside IV from other components in a sample matrix using reversed-phase HPLC. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The concentration of Mogroside IV is determined by comparing the peak area of the analyte in the sample to the peak areas of a series of Mogroside IV reference standards of known concentrations. UV detection is typically performed at a low wavelength, around 203-210 nm, due to the lack of a strong chromophore in the mogroside structure.
Experimental Protocols
Materials and Reagents
-
Reference Standard: Mogroside IV (purity ≥95%)
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water; formic acid (optional)
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Mogroside IV reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from approximately 1 µg/mL to 200 µg/mL. These solutions will be used to construct a calibration curve.
Sample Preparation (General Procedure for a Solid Matrix)
-
Weighing: Accurately weigh a suitable amount of the homogenized sample powder (e.g., 1 g of monk fruit extract) into a centrifuge tube.
-
Extraction: Add a known volume of extraction solvent (e.g., 25 mL of 80% methanol in water).
-
Sonication: Sonicate the mixture for 30-60 minutes in an ultrasonic bath to facilitate the extraction of mogrosides.
-
Centrifugation/Filtration: Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid (optional)
-
B: Acetonitrile with 0.1% formic acid (optional)
-
-
Gradient Elution: A gradient elution is often preferred for separating multiple mogrosides. A typical gradient might be:
-
0-10 min: 20-35% B
-
10-20 min: 35-50% B
-
20-25 min: 50-80% B
-
25-30 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm[4]
Data Presentation
The following tables summarize the expected performance characteristics of a validated HPLC method for the quantification of Mogroside IV. The data presented is representative and based on published methods for the simultaneous analysis of multiple mogrosides.[1]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Mogroside IV | 1 - 200 | y = mx + c | ≥ 0.998 |
Note: The specific linear range should be established during method validation.
Table 2: Precision
| Analyte | Concentration Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Mogroside IV | Low QC | ≤ 5.0 | ≤ 5.0 |
| Mid QC | ≤ 5.0 | ≤ 5.0 | |
| High QC | ≤ 5.0 | ≤ 5.0 |
RSD: Relative Standard Deviation. Based on data for a mixture of mogrosides, RSDs are generally less than 3.91%.[1]
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| Mogroside IV | Low | 90 - 110 | 80 - 120 |
| Medium | 90 - 110 | 80 - 120 | |
| High | 90 - 110 | 80 - 120 |
Based on data for a mixture of mogrosides, average recoveries are typically in the range of 91.22% to 106.58%.[1]
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Mogroside IV | To be determined experimentally | To be determined experimentally |
Note: LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.
Visualizations
Caption: Experimental workflow for the quantification of Mogroside IV.
Caption: Quality control decision logic using Mogroside IV as a reference standard.
References
Application Notes and Protocols for Cell-Based Assays Using Mogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV, a principal sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant interest for its potential therapeutic applications. Beyond its use as a natural non-caloric sweetener, emerging research has highlighted its potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cancer cell lines. These biological activities are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for drug discovery and development.
These application notes provide detailed protocols for utilizing Mogroside IV in common cell-based assays to investigate its effects on cell viability, apoptosis, and the underlying signaling mechanisms. The provided methodologies and data summaries are intended to serve as a comprehensive resource for researchers initiating studies with this compound.
Data Presentation
Table 1: Anti-Proliferative Activity of Mogrosides in Cancer Cell Lines (IC50 Values)
| Mogroside Derivative | Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| Mogroside IVe | HT29 | Colorectal Cancer | ~25 | 48 | [1] |
| Mogroside IVe | Hep-2 | Laryngeal Cancer | ~30 | 48 | [1] |
| Mogroside V | PANC-1 | Pancreatic Cancer | ~20 | 72 | [2] |
| Mogroside V | AsPC-1 | Pancreatic Cancer | ~25 | 72 | [2] |
| Mogroside V | BxPC-3 | Pancreatic Cancer | ~30 | 72 | [2] |
Note: Data for the closely related analogs Mogroside IVe and Mogroside V are presented due to the limited availability of specific IC50 values for Mogroside IV in the public domain. These values provide a strong indication of the expected potency of Mogroside IV.
Table 2: Pro-Apoptotic Effects of Mogrosides
| Mogroside Derivative | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (%) | Assay Method | Reference |
| Mogroside V | PANC-1 | 10 | ~15 | TUNEL | [2] |
| Mogroside V | PANC-1 | 20 | ~25 | TUNEL | [2] |
| Mogroside V | PANC-1 | 40 | ~40 | TUNEL | [2] |
Note: This data for Mogroside V illustrates the dose-dependent induction of apoptosis, a key biological activity expected for Mogroside IV as well.
Signaling Pathways Modulated by Mogrosides
Mogrosides have been shown to exert their cellular effects by modulating several critical signaling pathways. The diagrams below illustrate the key interactions.
Caption: Key signaling pathways modulated by Mogroside IV.
Experimental Workflow Overviews
The following diagrams provide a high-level overview of the experimental workflows for the detailed protocols provided below.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Annexin V Apoptosis Assay.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of Mogroside IV on cancer cell lines.
Materials:
-
Mogroside IV (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HT29, Hep-2, PANC-1)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Mogroside IV Treatment:
-
Prepare serial dilutions of Mogroside IV in complete medium from a stock solution. Final concentrations may range from 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Mogroside IV treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Mogroside IV dilutions or control medium.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Mogroside IV.
Materials:
-
Mogroside IV
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
After overnight incubation, treat the cells with various concentrations of Mogroside IV (e.g., 10, 20, 40 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol details the detection of key signaling proteins (p-AMPK, p-ERK, p53) modulated by Mogroside IV.
Materials:
-
Mogroside IV
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (1:1000 dilution)
-
Rabbit anti-AMPKα (1:1000 dilution)
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (1:1000 dilution)
-
Rabbit anti-p44/42 MAPK (Erk1/2) (1:1000 dilution)
-
Mouse anti-p53 (DO-1) (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated anti-mouse IgG (1:2000 dilution)
-
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with Mogroside IV as described in the apoptosis protocol.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels and loading control (β-actin).
-
Protocol 4: NF-κB Reporter Assay
This protocol is for assessing the inhibitory effect of Mogroside IV on the NF-κB signaling pathway using a luciferase reporter assay.
Materials:
-
Mogroside IV
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of Mogroside IV for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity, which corresponds to NF-κB activation.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.
-
Determine the percentage of inhibition of NF-κB activation by Mogroside IV compared to the TNF-α stimulated control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, drug concentrations, and incubation times for your system. Always follow standard laboratory safety procedures.
References
Application Notes & Protocols for Quantitative Analysis of Mogroside IV in Monk Fruit Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Mogroside IV in monk fruit (Siraitia grosvenorii) extracts. Mogroside IV is a significant cucurbitane-type triterpenoid (B12794562) glycoside contributing to the characteristic sweetness of monk fruit.[1][2] Accurate quantification of Mogroside IV is crucial for quality control, standardization of extracts, and research into the pharmacological properties of individual mogrosides. The primary analytical methods employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most notably Mass Spectrometry (MS).
Introduction to Mogroside IV
Mogroside IV is one of the principal sweet compounds found in monk fruit, alongside other mogrosides such as Mogroside V and Siamenoside I.[3][4] While Mogroside V is typically the most abundant mogroside in ripe monk fruit, the concentration of Mogroside IV is also significant and contributes to the overall sweetness profile.[2][3][5] The relative content of different mogrosides can be influenced by factors such as the fruit's maturity at harvest and the drying methods employed post-harvest.[3][6] For instance, studies have shown that the levels of Mogroside IV can differ between monk fruit samples processed by high-temperature and low-temperature drying techniques.[6]
Analytical Methodologies
The most common and robust methods for the quantitative analysis of Mogroside IV involve liquid chromatography. High-Performance Thin-Layer Chromatography (HPTLC) can be used for semi-quantitative analysis and chemical profiling.[6] However, for accurate and sensitive quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the preferred methods.[3][4][5] LC-MS/MS, in particular, offers high selectivity and sensitivity, allowing for the precise quantification of Mogroside IV even in complex matrices.[3][5][7][8]
Experimental Protocols
Protocol 1: Quantitative Analysis of Mogroside IV using HPLC-ESI-MS/MS
This protocol is adapted from methodologies developed for the simultaneous quantification of multiple mogrosides in monk fruit.[5]
1. Sample Preparation (Solid-Liquid Extraction)
-
1.1. Weigh 2.0 g of dried and powdered monk fruit sample.
-
1.2. Add 40 mL of methanol (B129727)/water (80:20, v/v) solution.[5]
-
1.3. Sonicate the mixture for 30 minutes to ensure efficient extraction.[5][6]
-
1.4. Centrifuge the extract at 3,000 rpm for 5 minutes.[6]
-
1.5. Collect the supernatant.
-
1.6. Filter the supernatant through a 0.22 µm nylon membrane into an HPLC vial for analysis.[6]
2. Standard Preparation
-
2.1. Procure a certified analytical standard of Mogroside IV.[9]
-
2.2. Prepare a stock solution of Mogroside IV in methanol at a concentration of 1 mg/mL.
-
2.3. Perform serial dilutions of the stock solution with methanol to create a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic and Mass Spectrometric Conditions
-
3.1. HPLC System: An Agilent 1200 series or equivalent.[10]
-
3.2. Column: A C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm) is suitable.[7][8]
-
3.3. Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid[11]
-
-
3.4. Flow Rate: 0.3 mL/min.[4]
-
3.5. Injection Volume: 5-10 µL.
-
3.6. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
3.7. Ionization Mode: Negative ion mode ([M-H]⁻) generally shows higher sensitivity for mogrosides.[5]
-
3.8. Multiple Reaction Monitoring (MRM):
-
Optimize the MRM transitions for Mogroside IV. The precursor ion will be the [M-H]⁻ adduct of Mogroside IV (C₅₄H₉₂O₂₄, MW: 1125.29).[10] The specific product ions should be determined by direct infusion of the Mogroside IV standard.
-
4. Data Analysis
-
4.1. Generate a calibration curve by plotting the peak area of the Mogroside IV standard against its concentration.
-
4.2. Ensure the linearity of the calibration curve (r² ≥ 0.998).[5]
-
4.3. Quantify the amount of Mogroside IV in the monk fruit extract samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the typical content of major mogrosides in monk fruit extracts, providing a comparative context for Mogroside IV quantification.
| Mogroside | Typical Content Range (% of Total Mogrosides) | Notes |
| Mogroside V | 49.29 - 75% | The most abundant sweet-tasting mogroside in ripe monk fruit.[5] Commercial extracts are often concentrated to contain 30-40% Mogroside V, with some preparations reaching up to 90%.[12] |
| Siamenoside I | 1 - 10% | The second most abundant sweet mogroside.[5][12] |
| Mogroside IV | 1 - 10% | A significant contributor to the sweetness profile.[6][12] Its content can vary based on fruit maturity and processing.[3][6][13] |
| 11-oxo-Mogroside V | 1 - 10% | Another key mogroside found in the extracts.[12] |
| Mogroside III | Variable | Detected in less ripe monk fruit.[5] |
| Mogroside VI | Often not detected | May not be present in detectable amounts in many samples.[5] |
Visualizations
Caption: Workflow for Mogroside IV Quantification.
Caption: Factors Influencing Mogroside IV Content.
References
- 1. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mogroside IV (Standard) [89590-95-4] | Colorectal Research [colorectalresearch.com]
- 10. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. foodstandards.gov.au [foodstandards.gov.au]
- 13. Study On Luo Han Guo Sweetener Mogroside V [greenspringnatural.com]
Application Notes & Protocols: Extraction and Purification of Mogroside IV
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] While its isomer, Mogroside V, is the most abundant and sweetest component, Mogroside IV is also of significant interest due to its potential biological activities, including antioxidant, anti-diabetic, and anti-cancer properties.[2][3][4] Obtaining high-purity Mogroside IV for research and pharmaceutical development requires efficient and specific extraction and purification techniques. This document outlines various methods, from initial extraction from the fruit matrix to final purification, including an enzymatic approach to enhance its yield.
Extraction of Mogrosides from Siraitia grosvenorii
The initial step involves extracting the crude mogrosides from the dried monk fruit. Several methods have been developed, each with advantages in terms of efficiency, yield, and environmental impact.
Common Extraction Techniques:
-
Hot Water Extraction (Decoction): A traditional and simple method involving boiling the fruit in water. While easy to perform, it often results in lower yields compared to more advanced techniques.[5]
-
Solvent Extraction: Utilizes solvents like ethanol (B145695), often mixed with water (e.g., 70% ethanol), to enhance extraction efficiency.[5]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-intensity ultrasound to create cavitation, which disrupts plant cell walls and improves the release of mogrosides into the solvent.[6] This method is known for its high efficiency and reduced extraction times.[6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. Yields can be significantly higher than traditional hot water extraction.[5]
-
Flash Extraction: A newer technique that rapidly turns the plant tissue into fine particles, greatly improving extraction efficiency in a short time.[7]
Data Presentation: Comparison of Extraction Methods
| Method | Material | Solvent | Solid/Liquid Ratio | Temperature | Time | Yield of Total Mogrosides | Reference |
| Hot Water Extraction | Fresh Fruit | Water | 1:3 | Boiling | 3-5 h (3 times) | 1.8% (with membrane separation) | [5] |
| Ethanol Extraction | Fresh Fruit | 70% Ethanol | 1:12 (w/v) | - | - | 0.5% (94.18% purity of 4 mogrosides) | [5] |
| Microwave-Assisted | Dried Fruit | Water | 1:8 | - | 15 min (750W) | 0.73% | [5] |
| Microwave-Assisted | Dried Fruit | 40% Ethanol | 1:30 | - | 6 min (495W) | 0.8% | [5] |
| Flash Extraction | Dried Fruit | Water | 1:25 | 60°C | 10 min | 8.6% | [7] |
| Ultrasonic Extraction | Dried Fruit | Water | - | Mild Temperature | - | High-quality extract | [6] |
Experimental Protocol: Ultrasonic-Assisted Cold-Water Extraction
This protocol describes an efficient and environmentally friendly method for obtaining a crude mogroside extract.
Objective: To extract mogrosides from dried Siraitia grosvenorii fruit using ultrasonication.
Materials:
-
Dried Siraitia grosvenorii fruit, crushed (60 mesh)
-
Deionized water
-
Probe-type ultrasonicator
-
Beaker
-
Centrifuge and tubes
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Preparation: Weigh 10 g of crushed and dried monk fruit powder.
-
Extraction: Place the powder in a beaker and add 250 mL of deionized water (a 1:25 solid-to-liquid ratio).
-
Sonication: Immerse the ultrasonic probe into the slurry. Apply ultrasonic waves at a specified power (e.g., 400 W) for 30 minutes. Maintain a mild temperature (e.g., 40-50°C) using a water bath to prevent thermal degradation of mogrosides.[6]
-
Separation: After sonication, centrifuge the mixture at 4500 rpm for 15 minutes to pellet the solid material.
-
Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
Collection: The resulting clear filtrate is the crude mogroside extract, which can be used for subsequent purification steps. For long-term storage, the extract can be concentrated under vacuum and lyophilized.
Purification of Mogroside IV
Crude extracts contain a mixture of mogrosides (II, III, IV, V, VI, etc.), flavonoids, and other impurities.[6] Purification is essential to isolate Mogroside IV. A multi-step approach using column chromatography is typically employed.
Purification Strategy:
-
Initial Cleanup (Macroporous Resin): The crude extract is first passed through a macroporous adsorbent resin column (e.g., D101, XAD16, HZ 806) to capture the mogrosides and wash away sugars, salts, and some pigments.[5][8][9]
-
Decolorization (Ion-Exchange Resin): The eluate from the first step can be further decolorized using an anion-exchange resin.
-
Fractionation (Preparative HPLC): For high-purity Mogroside IV, preparative high-performance liquid chromatography (HPLC) is used to separate the different mogrosides from each other.[10]
Experimental Protocol: Two-Step Chromatographic Purification
Objective: To purify Mogroside IV from a crude extract.
Part A: Macroporous Resin Chromatography (Initial Cleanup)
Materials:
-
Crude mogroside extract
-
Macroporous resin (e.g., XAD16 or HZ 806)
-
Chromatography column (e.g., 3.0 cm x 40 cm)
-
1.0 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol (various concentrations, e.g., 20%, 60%)
-
Peristaltic pump
Procedure:
-
Column Packing: Pack the chromatography column with XAD16 resin and equilibrate with deionized water.
-
pH Adjustment: Adjust the pH of the crude extract to 9.0 with 1.0 M NaOH.
-
Loading: Load the pH-adjusted extract onto the column at a flow rate of 1.5 mL/min.
-
Washing: Wash the column with several bed volumes of deionized water, followed by 20% aqueous ethanol to remove impurities.[9]
-
Elution: Elute the captured mogrosides with 4 bed volumes of 60% aqueous ethanol at a flow rate of 1.5 mL/min.
-
Collection & Concentration: Collect the eluate containing the mixed mogrosides. Concentrate the solution by vacuum evaporation at 50°C to remove the ethanol.
Part B: Preparative HPLC (High-Purity Fractionation)
Materials:
-
Concentrated mogroside fraction from Part A
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., ODS, Φ 20 mm × 250 mm)[10]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the concentrated mogroside fraction in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Injection & Fraction Collection: Inject the sample onto the preparative HPLC column. Collect fractions based on the retention times of known mogroside standards. Mogroside IV will elute at a specific time, distinct from Mogroside V and other related compounds.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of Mogroside IV.
-
Final Processing: Combine the high-purity Mogroside IV fractions, remove the solvent by vacuum evaporation, and lyophilize to obtain a white powder.
Data Presentation: Purification Parameters
| Step | Resin/Column | Mobile Phase (Elution) | Purity Achieved | Reference |
| Affinity Chromatography | XAD16 Resin | 60% Aqueous Ethanol | >92% (Total Mogrosides) | |
| Ion-Exchange Chromatography | D213 Macroporous Resin | - (Decolorization Step) | - | |
| Tandem Chromatography | AB-8 / ADS-7 Resins | - | Component A (Mixed Mogrosides) | [10] |
| Preparative HPLC | ODS C18 Column | 30% Aqueous Methanol | Isolated Mogroside IV fraction | [10] |
Enzymatic Conversion to Enhance Mogroside IV Yield
Mogroside V is the most abundant mogroside in monk fruit.[12] Mogroside IV can be produced by the selective hydrolysis of a terminal glucose unit from Mogroside V using the enzyme β-glucosidase. This biotransformation is a highly effective method to increase the yield of Mogroside IV specifically.[2][13][14]
Experimental Protocol: Biotransformation of Mogroside V to Mogroside IV
Objective: To convert Mogroside V into Mogroside IV using immobilized β-glucosidase in a bioreactor system.
Materials:
-
Purified Mogroside V or a Mogroside V-rich extract from S. grosvenorii
-
β-glucosidase (e.g., from Aspergillus niger)
-
Glass microspheres (for immobilization)
-
Glutaraldehyde (B144438) (GA) solution (e.g., 1.5%)[2][13]
-
Packed bed column bioreactor
-
Peristaltic pump
Procedure:
-
Enzyme Immobilization:
-
Treat glass microspheres with nitric acid and 3-aminopropyltriethoxysilane (B1664141) (APES) to aminate the surface.[2]
-
Activate the treated microspheres with 1.5% glutaraldehyde for 1 hour.[2][13]
-
Incubate the activated microspheres with a β-glucosidase solution for 12 hours to allow covalent binding.[2][13]
-
Wash the microspheres thoroughly to remove any unbound enzyme.
-
-
Bioreactor Setup:
-
Substrate Preparation: Prepare a solution of the Mogroside V-rich extract in pH 5.0 citric acid buffer.
-
Enzymatic Reaction:
-
Product Collection: Collect the eluate from the top of the column. This solution will contain the reaction products, including Mogroside IV.
-
Purification: The collected eluate can be further purified using the preparative HPLC method described in Section 2 to isolate high-purity Mogroside IV.
Data Presentation: Enzymatic Conversion Parameters
| Parameter | Optimal Value | Reference |
| Enzyme | β-glucosidase | [2][13] |
| Immobilization Cross-linker | 1.5% Glutaraldehyde | [2][13] |
| Reaction pH | 5.0 (Citric Acid Buffer) | [2][13] |
| Reaction Temperature | 60°C | [2][13] |
| Substrate Flow Rate | 0.2 mL/min | [2][13] |
Mandatory Visualizations
Caption: Workflow for Mogroside IV extraction and purification.
Caption: Enzymatic conversion of Mogroside V to Mogroside IV.
References
- 1. CN101386636A - Mogroside extraction method from grosvenor momordica - Google Patents [patents.google.com]
- 2. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. maxapress.com [maxapress.com]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 11. mdpi.com [mdpi.com]
- 12. Mogroside - Wikipedia [en.wikipedia.org]
- 13. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Mogroside IV: Application Notes and Protocols for Food Science and Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV is a principal sweet component isolated from the monk fruit (Siraitia grosvenorii), a perennial vine native to Southern China. As a high-intensity natural sweetener, Mogroside IV offers a viable alternative to traditional sugars and artificial sweeteners in a wide array of food and beverage applications. Its non-caloric nature and potential health benefits, including antioxidant properties, make it an attractive ingredient for developing healthier food products.[1][2][3] This document provides detailed application notes and experimental protocols for the effective utilization of Mogroside IV in food science and formulation.
Physicochemical Properties and Sweetness Profile
Mogroside IV is a triterpenoid (B12794562) glycoside that is intensely sweet, approximately 392 times sweeter than a 0.5% sucrose (B13894) solution.[4] Unlike many other high-intensity sweeteners, it is often described as having a clean sweet taste with minimal to no bitter aftertaste, although some off-flavors have been noted in monk fruit extracts.[5][6] The number of glucose units in the mogroside molecule is a key determinant of its taste profile; mogrosides with four or more glucose units are typically sweet.[7]
Table 1: Physicochemical and Sweetness Properties of Mogroside IV
| Property | Value | Reference |
| Sweetness Potency | 392 times sweeter than 0.5% (w/v) sucrose solution | [4] |
| Caloric Value | Essentially zero | [1][5] |
| Molecular Formula | C₅₄H₉₂O₂₄ | [1] |
| Appearance | Off-white to light yellow powder | [8] |
| Solubility | Freely soluble in water | [8] |
Applications in Food Formulation
Mogroside IV's high sweetness intensity, stability, and clean taste profile make it suitable for a variety of food and beverage applications.
Beverages
Mogroside IV is an excellent choice for sweetening a wide range of beverages, including carbonated soft drinks, juices, teas, and flavored waters. Its high solubility and stability in acidic conditions are advantageous in these applications.
Dairy Products
It can be used in dairy products such as yogurt and ice cream.[9][10] However, interactions between mogrosides and milk proteins, particularly casein, may occur and should be considered during formulation.[11]
Baked Goods
Mogroside IV is heat stable, making it suitable for use in baked goods like cookies and cakes.[5][8] Due to its high sweetness, it is used in very small quantities and should be blended with a bulking agent to replace the volume and textural contributions of sugar.
Confectionery and Other Products
It can also be incorporated into confectionery, sauces, dressings, and as a tabletop sweetener.[5][8]
Experimental Protocols
Protocol 1: Quantification of Mogroside IV in Food Products using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of Mogroside IV in a food matrix. Specific sample preparation steps will vary depending on the complexity of the matrix.
Objective: To accurately determine the concentration of Mogroside IV in a food or beverage product.
Materials:
-
Mogroside IV analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Solid-Phase Extraction (SPE) cartridges (if cleanup is required)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV or ELSD detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Mogroside IV standard (e.g., 1 mg/mL) in a 50:50 acetonitrile/water mixture.
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Liquid Samples (e.g., beverages):
-
Degas carbonated beverages.
-
Centrifuge to remove any particulate matter.
-
Dilute the sample as necessary with the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Solid/Semi-solid Samples (e.g., yogurt, baked goods):
-
Homogenize a known weight of the sample.
-
Extract the mogrosides using a suitable solvent (e.g., 80% ethanol (B145695) or a mixture of acetonitrile and water). This may involve sonication or shaking.
-
Centrifuge the extract to separate solid debris.
-
The supernatant may require further cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Evaporate the solvent from the purified extract and reconstitute in the mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of formic acid, e.g., 0.1%) is often used for optimal separation of mogrosides.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 203-210 nm or Evaporative Light Scattering Detector (ELSD).[13]
-
Injection Volume: 5-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the Mogroside IV standards against their concentrations.
-
Determine the concentration of Mogroside IV in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Sensory Evaluation of Mogroside IV - Descriptive Analysis
This protocol describes a method for training a sensory panel and conducting a descriptive analysis to characterize the sensory profile of a beverage sweetened with Mogroside IV.
Objective: To identify and quantify the sensory attributes of a beverage formulated with Mogroside IV.
Materials:
-
Purified Mogroside IV
-
Sucrose (for reference standards)
-
Base beverage (e.g., unflavored carbonated water, iced tea base)
-
Reference standards for various taste and flavor attributes (e.g., caffeine (B1668208) for bitterness, citric acid for sourness)
-
Standard sensory evaluation booths
-
Computerized data collection system (e.g., Compusense) or paper ballots
Procedure:
-
Panelist Selection and Training (4-6 weeks):
-
Recruit 8-12 individuals with good sensory acuity and availability.
-
Screen panelists for their ability to discriminate basic tastes (sweet, sour, salty, bitter, umami) and identify common aromas.
-
Train the panel to identify and scale the intensity of various sensory attributes relevant to sweeteners and the beverage base. This includes sweetness, bitterness, metallic taste, astringency, and any characteristic off-flavors. [7][14] * Use reference standards to anchor the intensity scales (e.g., a 15-point scale where 0 is none and 15 is extremely intense).
-
-
Sample Preparation:
-
Prepare a control sample of the beverage sweetened with sucrose to a target sweetness level (e.g., equivalent to 8% sucrose).
-
Prepare test samples of the beverage sweetened with Mogroside IV to the same target sweetness level as the control. The required concentration of Mogroside IV will be significantly lower due to its high potency.
-
Code all samples with random three-digit numbers.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled lighting and temperature.
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to evaluate each sample for the agreed-upon sensory attributes and rate their intensity on the 15-point scale.
-
Provide unsalted crackers and water for palate cleansing between samples.
-
Collect data using the computerized system or paper ballots.
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences in the sensory attributes between the Mogroside IV-sweetened sample and the sucrose control.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Logical Flow for Descriptive Sensory Analysis
Caption: Flowchart for descriptive sensory analysis.
Protocol 3: Stability Testing of Mogroside IV in an Acidic Beverage
This protocol outlines a method to assess the stability of Mogroside IV in a low-pH beverage under accelerated storage conditions.
Objective: To determine the degradation rate of Mogroside IV in an acidic beverage over time at elevated temperatures.
Materials:
-
Acidic beverage base (e.g., a citrate-buffered solution at pH 3.0)
-
Purified Mogroside IV
-
Environmental chambers or ovens set to desired temperatures (e.g., 25°C, 35°C, 45°C)
-
HPLC system for quantification (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Prepare a batch of the acidic beverage sweetened with a known concentration of Mogroside IV.
-
Dispense the beverage into airtight, sealed containers (e.g., glass vials) to prevent evaporation.
-
-
Storage:
-
Place the samples in the environmental chambers at the different temperatures.
-
Designate a set of samples for each time point and temperature combination.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a set of samples from each temperature condition.
-
Allow the samples to cool to room temperature.
-
Quantify the concentration of Mogroside IV in each sample using the HPLC method described in Protocol 1.
-
-
Data Analysis:
-
For each temperature, plot the concentration of Mogroside IV versus time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.
-
Calculate the degradation rate constant (k) at each temperature.
-
Use the Arrhenius equation to determine the activation energy for the degradation of Mogroside IV and to predict its shelf-life at typical storage temperatures.
-
Workflow for Mogroside IV Stability Testing
Caption: Workflow for Mogroside IV stability testing.
Data Presentation
Table 2: Sweetness Intensity of Mogrosides Compared to Sucrose
| Mogroside | Sweetness Intensity (vs. 0.5% w/v Sucrose) | Reference |
| Mogroside IV | 392x | |
| Mogroside V | 425x | |
| Siamenoside I | 563x |
Table 3: Thermal Stability of Mogroside V in Monk Fruit Extract at 120°C
| Time (hours) | Mogroside V Remaining (%) | Reference |
| 2 | 95.1 ± 1.5 | |
| 6 | 91.5 ± 1.9 | |
| 24 | 86.0 ± 1.0 |
Note: Data for Mogroside IV specifically was not available, but Mogroside V data provides a strong indication of the general thermal stability of mogrosides.
Signaling Pathway
The sweet taste of Mogroside IV is perceived through its interaction with the sweet taste receptors, TAS1R2 and TAS1R3, which are G-protein coupled receptors located on the surface of taste bud cells.
Sweet Taste Signaling Pathway
Caption: Simplified sweet taste signaling pathway.
Conclusion
Mogroside IV is a promising natural, high-intensity sweetener with significant potential in the food and beverage industry. Its favorable taste profile, stability, and non-caloric nature make it a valuable tool for sugar reduction and the development of healthier food products. The protocols and data presented in these application notes provide a foundation for researchers and formulators to effectively utilize Mogroside IV in their product development endeavors. Further research into its interactions within complex food matrices will continue to expand its application possibilities.
References
- 1. internationalsteviacouncil.org [internationalsteviacouncil.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 6. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Application of natural and modified additives in yogurt formulation: types, production, and rheological and nutraceutical benefits [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation kinetics and mechanisms of moricizine hydrochloride in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase [mdpi.com]
- 14. researchgate.net [researchgate.net]
Mogroside IV: A Potent Tool for Elucidating Sweet Taste Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IV, a principal sweet component isolated from the monk fruit (Siraitia grosvenorii), serves as a valuable molecular probe for investigating the intricacies of sweet taste perception. Its high potency and natural origin make it an excellent tool for studying the activation and signaling cascade of the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors. These receptors, upon activation, initiate a downstream signaling pathway that ultimately leads to the perception of sweetness. Understanding the molecular interactions between mogrosides and the T1R2/T1R3 receptor is pivotal for the development of novel non-caloric sweeteners and for deciphering the physiological roles of sweet taste receptors beyond the oral cavity.
These application notes provide a comprehensive guide for utilizing Mogroside IV in taste receptor research, complete with detailed experimental protocols and quantitative data to facilitate experimental design and interpretation.
Quantitative Data: Potency of Mogrosides
The sweetening potency of mogrosides is primarily attributed to the number of glucose units attached to the mogrol (B2503665) aglycone. Mogrosides with four or more glucose units are intensely sweet.[1][2] Mogroside V, the most abundant mogroside in ripe monk fruit, is often used as a benchmark for sweetness intensity.[2][3]
| Compound | Sweetness Potency (relative to 0.5% sucrose (B13894) solution w/v) | EC50 (T1R2/T1R3) | Reference(s) |
| Mogroside IV | ~392 times | Not explicitly stated | [4] |
| Mogroside V | ~250-425 times | ~34 µM | [2][3][5] |
| Siamenoside I | ~563 times | Not available | [4] |
| Sucrose | 1 (baseline) | Not applicable |
Signaling Pathways
The canonical signaling pathway for sweet taste transduction begins with the binding of a sweet ligand, such as Mogroside IV, to the T1R2/T1R3 receptor on the surface of taste receptor cells.[6][7] This binding event triggers a conformational change in the receptor, activating the associated heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel. The influx of Na+ ions through TRPM5 depolarizes the taste receptor cell, leading to the release of ATP, which acts as a neurotransmitter to activate afferent nerve fibers, transmitting the sweet taste signal to the brain.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Mogroside V Compare To Sugar Or Other Sweeteners? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steviol rebaudiosides bind to four different sites of the human sweet taste receptor (T1R2/T1R3) complex explaining confusing experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Conversion of Mogroside V to Mogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside V, the primary sweet component of the monk fruit (Siraitia grosvenorii), is a triterpenoid (B12794562) glycoside with five glucose units. Its enzymatic hydrolysis to Mogroside IV, a tetra-glycosylated derivative, is of significant interest as it modifies the sweetness profile and biological properties of the parent compound. This modification can be valuable for the development of novel sweeteners and therapeutic agents. The enzymatic conversion offers a specific and controlled method for this transformation, avoiding the harsh conditions and potential side effects associated with chemical hydrolysis.
The primary enzyme employed for this biotransformation is β-glucosidase , which selectively cleaves the β-1,6 glycosidic bond to remove a terminal glucose moiety from Mogroside V, yielding Mogroside IV as an intermediate product. Further hydrolysis can lead to the formation of other mogrosides, such as Mogroside IIIE. Controlling the reaction conditions is therefore crucial for maximizing the yield of Mogroside IV.
This document provides detailed protocols for the enzymatic conversion of Mogroside V to Mogroside IV using both free and immobilized β-glucosidase, along with methods for the quantitative analysis of the reaction products.
Data Presentation: Quantitative Parameters of Enzymatic Conversion
The following table summarizes key quantitative data from studies on the enzymatic conversion of Mogroside V.
| Parameter | Value | Conditions | Source |
| Optimal pH (Immobilized β-glucosidase) | 5.0 | Immobilized β-glucosidase on glass microspheres | [1][2][3] |
| Optimal Temperature (Immobilized β-glucosidase) | 60°C | Immobilized β-glucosidase on glass microspheres | [1][2][3] |
| Optimal pH (Free β-glucosidase) | 4.5 | Crude pectinase (B1165727) from Aspergillus niger | [4] |
| Optimal Temperature (Free β-glucosidase) | 50°C | Crude pectinase from Aspergillus niger | [4] |
| Rate Constant (K) for Mogroside V deglycosylation | 0.044 min⁻¹ | Immobilized β-glucosidase | [1][5] |
| Time for 50% Mogroside V deglycosylation (τ₅₀) | 15.6 min | Immobilized β-glucosidase | [1][5] |
| Time for complete Mogroside V deglycosylation | 60 min | Immobilized β-glucosidase | [1] |
| Highest Mogroside IV Concentration (Continuous Flow) | Not explicitly quantified, but highest production at a specific flow rate | Immobilized β-glucosidase bioreactor at 60°C, pH 5 | [1][2][3] |
| Flow Rate for Maximum Mogroside IV Production | 0.2 mL/min | Immobilized β-glucosidase bioreactor | [1][2][3] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Mogroside V to Mogroside IV using Free β-Glucosidase (Batch Reaction)
This protocol describes a batch reaction process for the conversion of Mogroside V using free β-glucosidase.
Materials:
-
Mogroside V (≥98% purity)
-
β-glucosidase (from a suitable source, e.g., almond meal or Aspergillus niger)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Temperature-controlled water bath or incubator
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of Mogroside V in 0.1 M sodium acetate buffer (pH 4.5). A typical starting concentration is 1 mg/mL.
-
-
Enzyme Preparation:
-
Prepare a stock solution of β-glucosidase in 0.1 M sodium acetate buffer (pH 4.5). The optimal enzyme concentration should be determined empirically, but a starting point is 1 U/mL.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, add the Mogroside V solution.
-
Pre-incubate the substrate solution at 50°C for 10 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the β-glucosidase solution to the Mogroside V solution. The final enzyme-to-substrate ratio will need to be optimized.
-
Incubate the reaction mixture at 50°C with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
To terminate the reaction, immediately add an equal volume of methanol to the aliquot. This will denature the enzyme.
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by HPLC or HPLC-MS/MS to quantify the concentrations of Mogroside V and Mogroside IV.
-
Protocol 2: Enzymatic Conversion of Mogroside V to Mogroside IV using Immobilized β-Glucosidase (Continuous Flow Bioreactor)
This protocol describes a continuous flow system for the production of Mogroside IV using immobilized β-glucosidase, which allows for enzyme reuse and continuous product generation.[1][2][3]
Materials:
-
β-glucosidase
-
Glass microspheres (or other suitable support material)
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Citric acid buffer (0.1 M, pH 5.0)
-
Mogroside V solution (in citric acid buffer, pH 5.0)
-
Peristaltic pump
-
Jacketed glass column (bioreactor)
-
Temperature-controlled water circulator
Procedure:
-
Enzyme Immobilization:
-
Activate glass microspheres by incubating them in a 1.5% glutaraldehyde solution for 1 hour.[1][2]
-
Wash the activated glass microspheres thoroughly with deionized water.
-
Incubate the activated glass microspheres with a solution of β-glucosidase in phosphate buffer (pH 7.0) for 12 hours at 4°C with gentle shaking.[2]
-
Wash the immobilized enzyme on the glass microspheres with phosphate buffer and then with citric acid buffer (pH 5.0) to remove any unbound enzyme.
-
-
Bioreactor Setup:
-
Pack the immobilized β-glucosidase-glass microspheres into a jacketed glass column.
-
Connect the column to a temperature-controlled water circulator to maintain the reaction temperature at 60°C.
-
Connect the inlet of the column to a peristaltic pump.
-
-
Continuous Conversion:
-
Pump the Mogroside V substrate solution (in 0.1 M citric acid buffer, pH 5.0) through the column at a controlled flow rate.
-
The optimal flow rate for maximizing Mogroside IV production is approximately 0.2 mL/min.[1][2] Slower flow rates will favor the production of further hydrolysis products like Mogroside IIIE.
-
Collect the eluate from the column outlet.
-
-
Product Analysis:
-
Analyze the collected fractions by HPLC or HPLC-MS/MS to determine the concentration of Mogroside IV.
-
Protocol 3: Quantitative Analysis of Mogrosides by HPLC-MS/MS
This protocol provides a general method for the quantification of Mogroside V and Mogroside IV.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation:
-
Dilute the reaction samples (from Protocol 1 or 2) with the initial mobile phase to an appropriate concentration for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the mogrosides. For example:
-
0-2 min: 30% B
-
2-10 min: 30-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Mogroside V: Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion.
-
Mogroside IV: Monitor the transition of the precursor ion [M-H]⁻ to a specific product ion.
-
The exact m/z values for the precursor and product ions should be determined by infusing standard solutions of Mogroside V and Mogroside IV into the mass spectrometer.
-
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of Mogroside V and Mogroside IV.
-
Quantify the amount of each mogroside in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the batch enzymatic conversion of Mogroside V to Mogroside IV.
Caption: Workflow for continuous production of Mogroside IV using an immobilized β-glucosidase bioreactor.
References
Troubleshooting & Optimization
Troubleshooting low yield of Mogroside IV during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield of Mogroside IV during extraction from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to a low yield of Mogroside IV?
A1: Low yields of Mogroside IV can stem from several factors throughout the extraction and purification process. These include:
-
Suboptimal Extraction Method: The chosen extraction technique significantly impacts efficiency. Traditional methods like simple boiling may result in lower yields compared to more advanced techniques.[1]
-
Improper Solvent Selection: The type and concentration of the solvent are critical. While both water and ethanol (B145695) are common, their efficiency varies based on the extraction method.[1][2]
-
Inadequate Extraction Parameters: Time, temperature, and the solid-to-liquid ratio must be optimized for each method to ensure maximum recovery.[2]
-
Fruit Ripeness and Quality: The concentration of different mogrosides, including the precursor Mogroside V, changes as the fruit matures.[3] Using fruit at an inappropriate stage of ripeness can lead to lower yields of the target compound.
-
Degradation of Mogrosides: Elevated temperatures during extraction can lead to the degradation of mogrosides, reducing the overall yield.[4]
-
Inefficient Conversion of Mogroside V to Mogroside IV: Mogroside IV is often produced via the hydrolysis of Mogroside V. An inefficient conversion step is a direct cause of low Mogroside IV yield.[5][6]
-
Losses during Purification: Subsequent purification steps, if not optimized, can lead to a significant loss of the target compound.
Q2: Is there a direct extraction method for Mogroside IV, or is it typically derived from another mogroside?
A2: While Mogroside IV is naturally present in monk fruit, its concentration is often lower than that of Mogroside V, which is the most abundant mogroside.[3][5] Therefore, a common strategy to increase the yield of Mogroside IV is through the enzymatic hydrolysis of Mogroside V using β-glucosidase.[5][6] This biotransformation process can be optimized to selectively produce Mogroside IV.
Q3: What is the recommended stage of monk fruit maturity for maximizing Mogroside IV yield?
A3: The composition of mogrosides changes significantly with the fruit's maturity. Highly glycosylated mogrosides like Mogroside V accumulate and stabilize in the later stages of ripening, typically 75 to 90 days after pollination.[3] Since Mogroside V is the primary precursor for Mogroside IV, it is recommended to harvest the fruit after 75 days to ensure a high starting concentration of Mogroside V for subsequent conversion.[3]
Troubleshooting Guide: Low Mogroside IV Yield
This guide provides a structured approach to identifying and resolving common issues leading to a low yield of Mogroside IV.
Problem 1: Low Overall Mogroside Content in the Initial Extract
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solid-to-liquid ratio. Refer to the optimized conditions in the tables below for different extraction methods. For instance, for hot water extraction, a material-liquid ratio of 1:15 (g/mL) and extracting three times for 60 minutes each has been shown to be effective.[2] |
| Inefficient Extraction Method | Consider alternative extraction methods known for higher efficiency, such as ultrasonic-assisted or flash extraction.[1][7] Flash extraction, for example, has been reported to yield up to 8.6% total mogrosides.[1] |
| Poor Quality of Raw Material | Ensure the use of mature Siraitia grosvenorii fruit, harvested at the optimal time (75-90 days post-pollination) to maximize the precursor, Mogroside V.[3] |
| Mogroside Degradation | Avoid excessive temperatures during extraction.[4] For temperature-sensitive extractions, consider non-thermal methods like ultrasonic extraction in cold water.[4] |
Problem 2: Inefficient Conversion of Mogroside V to Mogroside IV
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Enzyme Activity | Ensure the β-glucosidase is active and used under optimal pH and temperature conditions. For immobilized β-glucosidase, optimal activity has been observed at 60°C and pH 5.[5][6] |
| Incorrect Reaction Time | The conversion of Mogroside V to Mogroside IV is a time-dependent enzymatic reaction. Monitor the reaction progress over time to determine the optimal duration for maximizing Mogroside IV before it is further hydrolyzed. |
| Improper Immobilization of Enzyme | If using an immobilized enzyme system, ensure the immobilization process is optimized. Factors such as the concentration of the cross-linking agent (e.g., glutaraldehyde), activation time, and enzyme binding time are critical for maintaining high enzyme activity.[5][6] |
| Suboptimal Flow Rate in a Bioreactor | When using a continuous bioreactor system, the flow rate of the Mogroside V solution is crucial. A slower flow rate allows for a longer reaction time. The highest concentration of Mogroside IV has been obtained at a specific flow rate (e.g., 0.2 mL/min in one study), which should be optimized for your specific system.[5][6] |
Quantitative Data Summary
Table 1: Comparison of Various Mogroside Extraction Methods from Siraitia grosvenorii
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [2] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [2] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [2] |
| Microwave-Assisted | Water | 1:8 | - | 15 min | 0.73 | [1] |
| Flash Extraction | Water | 1:25 | 60 | 10 min | 8.6 | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of Total Mogrosides
-
Material Preparation: Grind dried Siraitia grosvenorii fruit and screen through a 60-mesh sieve.
-
Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.
-
Extraction:
-
Mix the powdered fruit with the 60% ethanol solvent at a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz for 45 minutes, maintaining the temperature at 55°C.[2]
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and obtain the crude mogroside extract.
Protocol 2: Enzymatic Conversion of Mogroside V to Mogroside IV using Immobilized β-Glucosidase
-
Enzyme Immobilization:
-
Activate glass microspheres with a 1.5% glutaraldehyde (B144438) solution for 1 hour.[5][6]
-
Couple β-glucosidase to the activated microspheres by incubating for 12 hours.[5][6]
-
-
Bioreactor Setup:
-
Conversion:
-
Prepare an aqueous solution of the crude mogroside extract obtained from Protocol 1.
-
Introduce the mogroside solution into the bioreactor at a controlled flow rate. The optimal flow rate to maximize Mogroside IV production needs to be determined empirically for the specific system but has been reported to be around 0.2 mL/min.[5][6]
-
-
Fraction Collection: Collect the eluate from the reactor.
-
Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of Mogroside IV.
Visualizations
Caption: Troubleshooting workflow for low Mogroside IV yield.
References
- 1. maxapress.com [maxapress.com]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hielscher.com [hielscher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in Mogroside IV purification from plant matrix
Welcome to the technical support center for Mogroside IV purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Mogroside IV from Siraitia grosvenorii (monk fruit).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Extraction
-
Question: Why is the yield of crude mogrosides from my initial extraction low?
Answer: Low extraction yield can be attributed to several factors. The choice of extraction solvent and its concentration are critical. While water extraction is a common method, using an ethanol-water mixture can improve efficiency.[1] For instance, studies have shown that 50% ethanol (B145695) can yield up to 5.9% mogrosides.[1] Other critical parameters include the liquid-to-material ratio, extraction temperature, and duration. A ratio of 1:20 (g/mL), a temperature of 60°C, and an extraction time of 100 minutes (repeated three times) have been identified as optimal for achieving high yields.[1] Additionally, the physical state of the fruit (fresh vs. dried) and the particle size of the ground material can impact extraction efficiency.
-
Question: My extract has a dark color and a strong, undesirable flavor. How can I remove these impurities?
Answer: The dark color and off-flavors in crude extracts are often due to the presence of pigments, polyphenols, flavonoids, and other small molecule impurities.[2] Activated carbon treatment can be an effective method for decolorization. Additionally, initial purification steps using macroporous resins are excellent for removing these types of interfering compounds before proceeding to more specific purification stages.[2]
Column Chromatography
-
Question: I am seeing poor separation of Mogroside IV from other mogrosides (like Mogroside V) on my C18 column. What can I do?
Answer: Co-elution of mogrosides, particularly Mogroside IV and V which are structurally similar, is a common challenge.[3] To improve resolution on a C18 column, you can optimize the mobile phase composition and the flow rate. A typical mobile phase for mogroside separation is a gradient of acetonitrile (B52724) and water.[3] For instance, an isocratic elution with acetonitrile and water in a 22:78 (v/v) ratio has been used effectively.[3] Reducing the flow rate can also enhance separation by allowing more time for interaction with the stationary phase. For preparative HPLC, a flow rate of 15 mL/min on a larger column has been reported.[3]
-
Question: My macroporous resin column is not binding the mogrosides effectively, leading to loss in the flow-through. What is the likely cause?
Answer: Inefficient binding to macroporous resins can be due to several factors. The choice of resin is crucial; different resins have varying affinities for mogrosides. It's important to select a resin with appropriate polarity and surface area. The pH of the loading solution can also significantly impact binding; for some resins, a slightly acidic pH (e.g., pH 3) can improve the adsorption of mogrosides.[3] Another critical factor is the flow rate during loading; a slower flow rate allows for better interaction between the mogrosides and the resin.
-
Question: The recovery of Mogroside IV from the silica (B1680970) gel column is low. How can I improve this?
Answer: Low recovery from a silica gel column can be due to irreversible adsorption or degradation of the target compound on the stationary phase. Ensure the silica gel is of high quality and properly activated. The choice of elution solvent is also critical. A common issue is using a solvent system that is either too weak to elute the compound or too strong, causing co-elution with impurities. A gradient elution with a solvent system like dichloromethane (B109758) and ethanol can be effective.[4] It is also important to collect fractions and monitor them closely using TLC or HPLC to identify the fractions containing Mogroside IV.
Crystallization
-
Question: I am having difficulty inducing crystallization of the purified Mogroside IV. What are some potential solutions?
Answer: Crystallization can be a challenging step.[5] If you are struggling to induce crystallization, consider the following:
-
Purity: The purity of your Mogroside IV solution is critical. Even small amounts of impurities can inhibit crystal formation. You may need to perform an additional purification step, such as preparative HPLC, to achieve the necessary purity.[3]
-
Solvent System: The choice of solvent for crystallization is crucial. You may need to experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Supersaturation: Achieving the right level of supersaturation is key. This can be done by slowly evaporating the solvent or by cooling the solution.[5]
-
Seeding: Introducing a small seed crystal of Mogroside IV can help to initiate crystallization.
-
Frequently Asked Questions (FAQs)
-
What is the typical purity of Mogroside IV that can be achieved with standard purification methods? With a multi-step purification process involving macroporous resin chromatography followed by silica gel and/or C18 chromatography, it is possible to achieve a purity of over 90%. For very high purity applications, a final preparative HPLC step can increase the purity to over 98%.[3][4]
-
How can I accurately quantify the amount of Mogroside IV in my samples? High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying Mogroside IV.[3] A C18 column is typically used with a mobile phase of acetonitrile and water, and detection is usually performed at around 203-210 nm.[3][6] For accurate quantification, it is essential to use a certified reference standard of Mogroside IV to create a calibration curve.
-
Are there any alternatives to traditional column chromatography for Mogroside IV purification? Yes, newer methods are being explored. For instance, the use of boronic acid-functionalized silica gel has shown promise for the specific adsorption of mogrosides, offering an alternative to traditional reverse-phase or normal-phase chromatography.[3] This method takes advantage of the diol groups present in the mogroside structure.
Quantitative Data Summary
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 100 | 10 min | - | [7] |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min (x3) | 5.9 | [1] |
| Flash Extraction | Water | 60 | 10 min | 8.6 | |
| Ultrasonic-Assisted | Water | Room Temp | - | High | [8] |
Table 2: Chromatographic Conditions for Mogroside IV Purification
| Chromatography Type | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Preparative HPLC | C18 | Acetonitrile:Water (22:78) | 15 mL/min | 203 nm | [3] |
| Analytical HPLC | C18 | Acetonitrile:Water (30:70) | 0.5 mL/min | - | [2] |
| Macroporous Resin | AB-8/ADS-7 | 30% Aqueous Methanol | 8 mL/min | 210 nm | [6] |
| Silica Gel | Silica Gel | Dichloromethane:Ethanol | - | - | [4] |
Experimental Protocols
Protocol 1: Extraction of Crude Mogrosides
-
Preparation: Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Extraction:
-
Add 50% ethanol to the fruit powder at a liquid-to-material ratio of 20:1 (mL:g).[1]
-
Heat the mixture to 60°C and stir for 100 minutes.[1]
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the solid residue two more times.
-
Combine the supernatants from all three extractions.
-
-
Concentration: Concentrate the combined supernatant under reduced pressure to remove the ethanol and obtain a crude mogroside extract.
Protocol 2: Purification of Mogroside IV using Macroporous Resin and C18 Chromatography
-
Macroporous Resin Chromatography (Initial Purification):
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove polar impurities.
-
Elute the mogrosides with an increasing gradient of ethanol in water.
-
Collect fractions and monitor by HPLC to identify the mogroside-rich fractions.
-
Combine the mogroside-rich fractions and concentrate under reduced pressure.
-
-
C18 Preparative HPLC (Fine Purification):
-
Dissolve the concentrated mogroside fraction in the mobile phase.
-
Inject the solution onto a C18 preparative HPLC column.
-
Elute with a mobile phase of acetonitrile and water (e.g., 22:78 v/v) at a flow rate of 15 mL/min.[3]
-
Monitor the eluent at 203 nm.[3]
-
Collect the fractions corresponding to the Mogroside IV peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified Mogroside IV.
-
Visualizations
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods | MDPI [mdpi.com]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. hielscher.com [hielscher.com]
Addressing Mogroside IV stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability challenges of Mogroside IV in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Mogroside IV in aqueous solutions?
A1: The primary stability issue for Mogroside IV, a triterpenoid (B12794562) glycoside, in aqueous solutions is its susceptibility to hydrolysis of its glycosidic bonds. This degradation leads to the loss of glucose units and the formation of other mogroside derivatives with fewer saccharide moieties, and ultimately the aglycone, mogrol. This process can be accelerated by factors such as pH, temperature, and light exposure.
Q2: How does pH affect the stability of Mogroside IV in aqueous solutions?
A2: While specific kinetic data for Mogroside IV is limited in publicly available literature, triterpenoid glycosides are generally most stable in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages, leading to an increased rate of degradation. For instance, studies on the enzymatic hydrolysis of related mogrosides often utilize acidic conditions (around pH 5) to facilitate the reaction, suggesting that chemical hydrolysis is also favored at lower pH.[1][2]
Q3: What is the impact of temperature on the stability of Mogroside IV solutions?
A3: Elevated temperatures significantly accelerate the degradation of Mogroside IV in aqueous solutions. As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, it is recommended to keep Mogroside IV solutions frozen. Product information from suppliers suggests storing stock solutions at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage to minimize degradation.[3]
Q4: Is Mogroside IV sensitive to light?
A4: Yes, Mogroside IV is known to be photosensitive. Exposure to light can lead to degradation. Therefore, it is crucial to protect Mogroside IV solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.[3]
Q5: What are the expected degradation products of Mogroside IV in an aqueous solution?
A5: The degradation of Mogroside IV proceeds through the sequential loss of its glucose units via hydrolysis. The expected degradation products would be Mogroside III, Mogroside II, and finally, the aglycone mogrol. The exact profile of degradation products will depend on the specific conditions (pH, temperature, duration) of the experiment. The metabolic fate of various mogrosides has been shown to converge to the common metabolite, mogrol.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Mogroside IV potency in solution over a short period. | 1. Inappropriate storage temperature.2. Exposure to light.3. Unfavorable pH of the solution. | 1. Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh daily if possible.2. Always store and handle solutions in light-protected containers (e.g., amber vials).3. Buffer the aqueous solution to a pH between 4 and 7. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of Mogroside IV.2. Contamination of the sample or solvent. | 1. Confirm the identity of the new peaks by comparing their retention times to standards of potential degradation products (e.g., Mogroside III, Mogrol) or by using mass spectrometry (LC-MS).2. Ensure the use of high-purity solvents and clean labware. Run a blank to check for solvent contamination. |
| Variability in experimental results. | 1. Inconsistent preparation of Mogroside IV solutions.2. Degradation of the compound during the experiment. | 1. Standardize the protocol for solution preparation, including the solvent, concentration, and mixing procedure.2. Minimize the duration of experiments at elevated temperatures and in the presence of light. Prepare fresh solutions for each experiment. |
Quantitative Data Summary
The following tables summarize the expected stability of Mogroside IV under various conditions. Disclaimer: The quantitative data presented below is based on the general behavior of triterpenoid glycosides and information available for the closely related Mogroside V, as specific degradation kinetics for Mogroside IV are not widely published. This data should be used as a guideline for experimental design.
Table 1: Effect of pH on Mogroside IV Stability at 25°C
| pH | Expected Half-life (t½) | Key Observations |
| 2 | < 24 hours | Rapid degradation due to acid-catalyzed hydrolysis. |
| 4 | Several days | Relatively stable. |
| 7 | Several days | Relatively stable. |
| 9 | < 48 hours | Increased degradation due to base-catalyzed hydrolysis. |
| 12 | < 12 hours | Rapid degradation under strongly alkaline conditions. |
Table 2: Effect of Temperature on Mogroside IV Stability in Aqueous Solution (pH 6.5)
| Temperature | Expected Half-life (t½) | Key Observations |
| 4°C | Weeks to months | Slow degradation, suitable for short-term storage. |
| 25°C | Several days | Noticeable degradation over a few days. |
| 40°C | < 48 hours | Significant degradation, not recommended for storage. |
| 60°C | Hours | Rapid degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Mogroside IV
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Dissolve Mogroside IV in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
3. Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Preparation for Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
-
Use a stability-indicating HPLC method (see Protocol 2) to analyze the stressed samples.
-
Monitor for the appearance of degradation peaks and the decrease in the main Mogroside IV peak.
Protocol 2: Stability-Indicating HPLC Method for Mogroside IV
This method can be used to separate Mogroside IV from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compounds. A typical gradient might be from 20% B to 80% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hydrolytic Degradation Pathway of Mogrosides.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for Mogrosides Separation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of the mobile phase in the chromatographic separation of mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for reversed-phase HPLC separation of mogrosides?
A common and effective starting point for separating mogrosides on a C18 column is a gradient elution using water and acetonitrile (B52724).[1][2][3] An acidic modifier is often included to improve peak shape. A typical mobile phase composition would be:
A starting gradient could be 15-40% acetonitrile over 15 minutes.[1] For isocratic separation of Mogroside V, a mixture of acetonitrile and water in the ratio of approximately 22:78 to 30:70 (v/v) can be effective.[5][6]
Q2: Should I use acetonitrile or methanol (B129727) as the organic modifier?
Both acetonitrile and methanol can be used for mogroside separation. However, acetonitrile is generally preferred and more commonly cited in literature.[4][7] Acetonitrile often provides better separation efficiency and results in more symmetrical peak shapes.[4] It also has lower viscosity, leading to lower backpressure, and better UV transparency. Methanol is a viable, cost-effective alternative, but may require more optimization to achieve the same level of separation.[8]
Q3: What is the purpose of adding an acid, like formic or acetic acid, to the mobile phase?
Adding a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to the mobile phase serves several key purposes:
-
Improves Peak Shape: Mogrosides are glycosides and can exhibit peak tailing due to interactions with residual silanols on the silica-based stationary phase. The acid helps to suppress the ionization of these silanols, leading to sharper, more symmetrical peaks.[4][9]
-
Enhances Mass Spectrometry (MS) Response: For LC-MS applications, formic acid is a volatile modifier that aids in the ionization of mogrosides in the MS source (typically in negative ion mode), thereby increasing detector sensitivity.[10]
-
Controls pH: Maintaining a consistent, low pH can improve the reproducibility of retention times for ionizable compounds.[11]
Q4: When should I use gradient elution versus isocratic elution?
The choice between gradient and isocratic elution depends on the complexity of the sample and the analytical goal.
-
Gradient Elution is highly recommended for samples containing multiple mogrosides with a wide range of polarities (e.g., Mogroside III, IV, V, Siamenoside I).[4] It helps to resolve complex mixtures, avoid long retention times for strongly retained compounds, and maintain sharp peaks for all analytes.[4][7][12]
-
Isocratic Elution can be suitable for simpler applications, such as quantifying a single, known mogroside (like Mogroside V) or for routine quality control where the separation of specific isomers is already well-established.[6][13] However, isocratic methods can lead to poor peak shapes and excessively long run times for more complex samples.[4]
Troubleshooting Guide
Problem: Poor peak shape (e.g., tailing, fronting, or splitting).
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Add or increase the concentration of an acidic modifier in your mobile phase, such as 0.1% formic acid or 0.05-0.5% acetic acid.[4][9][14][15] This helps to suppress silanol (B1196071) activity on C18 columns.
-
-
Possible Cause 2: The sample solvent is too strong compared to the initial mobile phase.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.[16]
-
-
Possible Cause 3: Column contamination or degradation.
Problem: Poor resolution between mogroside isomers.
-
Possible Cause 1: The mobile phase composition is not optimal for selectivity.
-
Solution 1: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Solution 2: Change the organic solvent. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with the analytes and stationary phase.[11]
-
Solution 3: Optimize the mobile phase pH. Small adjustments in pH can influence the retention of different mogrosides.
-
-
Possible Cause 2: Insufficient column efficiency.
-
Solution: Ensure the column is in good condition. Consider using a column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column to increase the number of theoretical plates.[14]
-
Problem: Inconsistent or drifting retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 5-10 column volumes.[18] This is especially critical for gradient elution.
-
-
Possible Cause 2: Mobile phase composition is changing over time.
-
Solution: Prepare fresh mobile phase daily, as buffer salts can precipitate and the ratio of organic solvent can change due to evaporation.[18] Ensure the mobile phase is thoroughly mixed and degassed.
-
-
Possible Cause 3: Fluctuations in column temperature.
Problem: High system backpressure.
-
Possible Cause 1: Blockage in the system.
-
Solution: Check for blockages systematically, starting from the detector and moving backward to the pump. A common culprit is a blocked column inlet frit. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[17]
-
-
Possible Cause 2: Mobile phase precipitation.
-
Solution: If using buffers, ensure they are fully soluble in the entire range of your mobile phase composition, especially when mixing with high concentrations of organic solvent. Filter the mobile phase through a 0.22 µm filter.[16]
-
Quantitative Data Summary
The tables below summarize various mobile phase conditions used for the separation of mogrosides.
Table 1: Example Isocratic Mobile Phases for Mogroside Separation
| Mogroside Target | Column Type | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Reference |
| Mogroside V | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / Water (22:78) | 1.0 | [6] |
| Mogroside V | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile / Water + 0.1% Formic Acid (30:70) | 0.5 | [5] |
| Mogroside V | Mixed-Mode (4.6 x 150 mm, 5 µm) | Acetonitrile / Water + 0.5% Acetic Acid (80:20) | 1.0 | [14][15] |
Table 2: Example Gradient Elution Programs for Separation of Multiple Mogrosides
| Column Type | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Reference |
| C18 (4.6 x 250 mm, 5 µm) | A: Water, B: Acetonitrile | 0-15 min, 15-40% B; 15-16 min, 40-15% B; 16-20 min, 15% B | 1.0 | [1] |
| C18 (2.1 x 100 mm, 1.9 µm) | A: 0.3% Formic Acid in Water, B: Acetonitrile | Not specified in detail | 0.3 | [10] |
| C18 (Poroshell 120 SB) | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Gradient elution achieved separation in 10 minutes (details not specified) | 0.25 | [4][7] |
Experimental Protocols
Protocol 1: Gradient Reversed-Phase HPLC for Multiple Mogrosides
This protocol is adapted from methods designed to separate several major mogrosides in a single run.[1][4]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase Preparation:
-
Solvent A: Prepare HPLC-grade water containing 0.1% formic acid. Filter through a 0.22 µm membrane and degas.[4]
-
Solvent B: Prepare HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the mogroside extract or standard in a methanol/water mixture (e.g., 80:20 v/v), sonicate, and filter through a 0.22 µm syringe filter before injection.[4][7]
Visualizations
The following diagrams illustrate key workflows for mobile phase optimization and troubleshooting.
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- 1. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. umb.herbalgram.org [umb.herbalgram.org]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Minimizing matrix interference in Mogroside IV analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix interference during the analysis of Mogroside IV.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is matrix interference and why is it a concern in Mogroside IV analysis?
A: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, Mogroside IV) due to the presence of other components in the sample matrix.[1] These effects are a significant concern in quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), as they can lead to inaccurate results.[2]
Interference can manifest in two primary ways:
-
Ion Suppression: The most common effect, where co-eluting matrix components interfere with the ionization of Mogroside IV in the mass spectrometer's ion source, leading to a decreased signal and underestimation of the analyte's concentration.[2][3]
-
Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency of the analyte, causing an artificially high signal and overestimation of the concentration.[1][3]
In the context of Mogroside IV analysis, complex matrices such as plant extracts (from Siraitia grosvenorii or monk fruit), biological fluids (plasma, urine), or formulated products contain numerous endogenous substances (e.g., salts, lipids, proteins, other glycosides) that can co-extract with Mogroside IV and cause these effects.[1][4] Failure to address matrix interference can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: I'm observing poor peak shape (fronting, tailing, or splitting) for Mogroside IV. What are the likely causes and solutions?
A: Poor chromatographic peak shape is often a direct or indirect result of matrix interference or issues with the analytical system.
Common Causes:
-
Co-eluting Interferences: Matrix components that are not removed during sample preparation can co-elute with Mogroside IV, interfering with its interaction with the column's stationary phase.[5]
-
Column Overload: Injecting a sample with a high concentration of matrix components can overload the analytical column, leading to distorted peaks.[5]
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the sample matrix, causing solubility issues for the analyte or matrix components on the column.
-
Analyte Interaction with System: Mogroside IV, like other glycosides, can potentially interact with active sites or metal surfaces within the HPLC system, although this is less common with modern inert columns and tubing.[5]
Troubleshooting Steps:
-
Enhance Sample Cleanup: Re-evaluate your sample preparation protocol. Consider incorporating a Solid-Phase Extraction (SPE) step or using different dSPE (dispersive SPE) sorbents to remove a broader range of interferences.[5][6]
-
Dilute the Sample Extract: A simple and effective method is to dilute the final extract. This reduces the overall concentration of matrix components being introduced to the LC system. Ensure the diluted concentration of Mogroside IV remains above the method's limit of quantitation (LOQ).[5][7]
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate Mogroside IV from interfering peaks. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can also improve separation and peak shape.[5][8]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank sample matrix that has undergone the same extraction procedure. This helps to compensate for peak shape issues caused by the matrix, as the standards and samples will be similarly affected.[5][9]
Q3: My Mogroside IV recovery is low and inconsistent. How can I troubleshoot this?
A: Low and variable recovery is a common problem in complex matrices, often pointing to issues in the sample preparation and extraction stages.
Common Causes:
-
Strong Analyte-Matrix Interactions: Mogroside IV can bind to proteins or other macromolecules in the sample, preventing its complete extraction.[5]
-
Inefficient Extraction: The chosen extraction solvent or technique (e.g., LLE, SPE, protein precipitation) may not be optimal for disrupting these interactions and efficiently extracting Mogroside IV.
-
Analyte Loss During Cleanup: The analyte may be partially lost during sample cleanup steps, such as being irreversibly adsorbed to SPE sorbents or lost during solvent evaporation and reconstitution steps.
-
Degradation: Although mogrosides are generally stable, sample pH or temperature during processing could potentially lead to degradation.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For plant extracts, an ultrasound-assisted extraction with 80% methanol (B129727) in water has been shown to be effective.[8] For plasma, a simple protein precipitation with methanol is often used.[10][11] Ensure the solvent volume is sufficient for the sample size.
-
Evaluate SPE Protocol: If using SPE, ensure the cartridge type is appropriate. Optimize the loading, washing, and elution steps. A weak wash solvent can remove interferences without prematurely eluting Mogroside IV, while a strong elution solvent ensures its complete recovery.[5]
-
Use an Internal Standard (IS): The most effective way to correct for recovery issues is to use a suitable internal standard, ideally a stable isotope-labeled version of Mogroside IV. If that is unavailable, a structurally similar compound that behaves similarly during extraction but is chromatographically resolved can be used.[1][6] The IS should be added at the very beginning of the sample preparation process.
-
Perform Spike and Recovery Experiments: Spike a known amount of Mogroside IV into a blank matrix at low, medium, and high concentrations. Process these samples alongside your unknown samples to quantitatively determine the recovery rate and its consistency across the concentration range.[7]
Q4: I'm seeing significant ion suppression/enhancement in my LC-MS/MS analysis. What steps can I take to minimize this?
A: Ion suppression or enhancement is the classic definition of matrix effect in LC-MS/MS. Minimizing it is crucial for accurate quantification.
Troubleshooting Workflow:
Detailed Strategies:
-
Improve Sample Cleanup: This is the most direct way to reduce matrix effects by removing the interfering compounds before analysis.[5] Techniques like Solid-Phase Extraction (SPE) are very powerful for this purpose.[12]
-
Optimize Chromatography: Modifying the LC gradient can help separate Mogroside IV from the co-eluting matrix components that are causing the interference.[5] Even if the interferences are not visible on the chromatogram, shifting the retention time of the analyte can move it out of a region of ion suppression.
-
Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the amount of matrix components entering the ion source, which may reduce the severity of the matrix effect.[6]
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects. It has nearly identical chemical properties and retention time to the analyte and will be affected by ion suppression or enhancement in the same way, allowing for an accurate ratio-based quantification.[1]
-
Assess Matrix Factor: To quantify the extent of the matrix effect, calculate the Matrix Factor (MF) by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.[1]
Q5: What are the recommended sample preparation techniques to reduce matrix effects for different sample types?
A: The choice of sample preparation technique is critical and depends on the complexity of the matrix.
-
For Plant Extracts (Siraitia grosvenorii):
-
Initial Extraction: Ultrasound-assisted solid-liquid extraction with a solvent like 80:20 methanol/water is effective for extracting mogrosides.[8]
-
Cleanup: The resulting extract is complex and typically requires a cleanup step. Solid-Phase Extraction (SPE) using a C18 or polymeric sorbent is highly recommended to remove pigments, polar interferences, and other compounds.[5]
-
-
For Biological Fluids (e.g., Rat Plasma):
-
Protein Precipitation (PPT): This is a simple and fast method. Adding a threefold or fourfold volume of a cold organic solvent like methanol or acetonitrile (B52724) to the plasma sample will precipitate the majority of proteins.[10][11] After centrifugation, the supernatant can be injected directly or further processed.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT but requires more method development to optimize solvents and pH.
-
Supported Liquid Extraction (SLE): A modern alternative to LLE that uses a solid support, is less labor-intensive, and avoids emulsion formation.[12]
-
-
For Formulated Products (e.g., Sweeteners):
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solid-Liquid Extraction (for Monk Fruit) This protocol is adapted from a method for extracting multiple mogrosides from dried monk fruit.[8]
-
Homogenization: Weigh and homogenize a sample of dried monk fruit powder.
-
Extraction: To 1.0 g of homogenized powder, add 25 mL of 80:20 (v/v) methanol/water.
-
Sonication: Place the sample in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction (steps 2-5) on the remaining solid pellet twice more.
-
Pooling: Combine the supernatants from all three extractions.
-
Final Preparation: Evaporate the combined extract to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation (for Plasma Samples) This protocol is based on a validated method for determining Mogroside V in rat plasma.[10][11]
-
Aliquoting: Pipette 75 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: Add the internal standard solution.
-
Precipitation: Add 250 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.
-
Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Mogroside IV Analysis Parameters are compiled from various validated methods and should be optimized for your specific instrument.[8][10][13]
| Parameter | Typical Setting | Notes |
| LC Column | C18 (e.g., Agilent Poroshell 120 SB C18) | Provides good retention and separation for mogrosides.[8] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acid modifier improves peak shape and ionization.[8][13] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better separation.[8] |
| Flow Rate | 0.25 - 0.40 mL/min | Depends on column dimensions. |
| Gradient Elution | Required | A gradient from low to high organic phase is necessary to elute all mogrosides with good peak shape.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Mogrosides show higher sensitivity in negative ion mode, forming [M-H]⁻ or [M+Acetate]⁻ adducts.[8][13] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification.[8] |
| Precursor Ion [M-H]⁻ | m/z 1123.7 (approx.) | This is for Mogroside IV. |
| Product Ions | Varies; requires optimization | Common fragments result from the loss of glucose units. |
| Source Temperature | 500°C | Typical for modern instruments.[13] |
Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Pros | Cons | Matrix Suitability |
| Dilute & Shoot | Reduces concentration of all components. | Simple, fast, inexpensive.[12] | Limited cleanup; may not be sufficient for complex matrices; analyte concentration may fall below LOQ.[5] | Simple aqueous solutions, some formulated products. |
| Protein Precipitation (PPT) | Organic solvent denatures and precipitates proteins. | Fast, easy, removes most proteins.[12] | Does not remove other interferences like salts or phospholipids; supernatant is still relatively "dirty". | Plasma, serum. |
| Liquid-Liquid Extraction (LLE) | Partitions analyte into an immiscible organic solvent. | Can provide a very clean extract; high concentration factor. | Labor-intensive; requires large solvent volumes; potential for emulsion formation.[6] | Biological fluids. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | Excellent cleanup; high selectivity and recovery; can combine cleanup and concentration.[6][12] | More expensive; requires method development to optimize sorbent and solvents. | Plant extracts, biological fluids, complex mixtures. |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. umb.herbalgram.org [umb.herbalgram.org]
- 5. benchchem.com [benchchem.com]
- 6. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. arborassays.com [arborassays.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Technical Support Center: Enhancing UV Detection of Mogroside IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the UV detection of Mogroside IV during their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of Mogroside IV.
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for Mogroside IV peak | Mogroside IV lacks a strong chromophore, resulting in weak UV absorbance. | 1. Lower the detection wavelength: Set the UV detector to a lower wavelength, such as 203 nm or 210 nm, where mogrosides exhibit some absorbance. 2. Increase sample concentration: If possible, concentrate the sample to increase the amount of Mogroside IV injected. 3. Implement chemical derivatization: Introduce a chromophore into the Mogroside IV molecule through pre-column or post-column derivatization to enable detection at a higher, more specific wavelength with greater sensitivity.[1] 4. Optimize HPLC conditions: Improve peak shape and height by using a column with smaller particles, reducing the column's internal diameter, and optimizing the mobile phase.[2][3] |
| Baseline noise or drift at low UV wavelengths | Mobile phase absorbance or impurities. | 1. Use high-purity solvents: Employ HPLC or LC-MS grade solvents to minimize baseline noise.[2] 2. Degas the mobile phase: Properly degas the mobile phase to prevent bubble formation, which can cause baseline disturbances. 3. Choose appropriate mobile phase additives: If using additives like TFA, be aware they can increase baseline noise at low wavelengths.[3] Consider using a mobile phase with a lower UV cutoff, such as acetonitrile (B52724) instead of methanol.[2] |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, or secondary interactions. | 1. Check column performance: Use a standard to verify the column's efficiency and peak shape. Replace the column if it has degraded. 2. Adjust mobile phase pH: Ensure the mobile phase pH is suitable for the analyte and column chemistry. 3. Minimize dead volume: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening.[2] |
| Inconsistent retention times | Fluctuations in temperature, mobile phase composition, or flow rate. | 1. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. 2. Ensure proper mobile phase preparation: Prepare the mobile phase accurately and consistently. 3. Check the HPLC pump: Verify that the pump is delivering a constant and accurate flow rate. |
Frequently Asked Questions (FAQs)
1. Why is it difficult to detect Mogroside IV using a standard HPLC-UV method?
Mogroside IV is a triterpenoid (B12794562) saponin (B1150181) that, like other mogrosides, lacks a significant chromophore in its chemical structure.[4][5] Chromophores are parts of a molecule that absorb ultraviolet or visible light. The absence of a strong chromophore in Mogroside IV results in very weak UV absorbance, leading to low sensitivity when using standard HPLC-UV detection methods. Detection is typically performed at low wavelengths, around 203-210 nm, where many other compounds can also absorb, potentially causing interference and baseline instability.[6][7]
2. What is chemical derivatization and how can it enhance Mogroside IV detection?
Chemical derivatization is a technique used to modify an analyte, in this case, Mogroside IV, to improve its analytical properties.[1] For enhancing UV detection, a derivatizing agent that contains a strong chromophore is reacted with the Mogroside IV molecule. This introduces a light-absorbing group, allowing for detection at a higher and more specific wavelength (e.g., 230 nm or 254 nm), which significantly increases the sensitivity and selectivity of the analysis.[1]
3. What are the options for derivatization: pre-column vs. post-column?
-
Pre-column derivatization: The reaction is performed before the sample is injected into the HPLC system. This is a common approach for triterpenoid saponins.[5]
-
Post-column derivatization: The derivatizing reagent is added to the column effluent after the separation has occurred but before the detector. This method is more complex to set up as it requires an additional pump and a reaction coil.[8][9]
4. What derivatization reagents can be used for Mogroside IV?
Since Mogroside IV has hydroxyl (-OH) groups, reagents that react with these functional groups can be used. For UV detection enhancement, benzoyl chloride and its derivatives are commonly employed for triterpenoids.[1] These reagents introduce a benzoyl group, which is a strong chromophore. Examples include:
-
Benzoyl chloride
-
p-Nitrobenzoyl chloride (PNBC)
-
3,5-Dinitrobenzoyl chloride (DNB-Cl)
5. Are there any alternatives to derivatization for enhancing sensitivity?
Yes, while derivatization offers the most significant enhancement, you can also improve sensitivity by:
-
Optimizing HPLC parameters: Using columns with smaller particle sizes or a smaller internal diameter can lead to sharper, taller peaks and thus better sensitivity.[2][3]
-
Using a more sensitive detector: If available, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are not dependent on chromophores and can be more sensitive for compounds like mogrosides.[4] Mass Spectrometry (MS) offers the highest sensitivity and selectivity.[10]
Quantitative Data Summary
The following table summarizes typical quantitative data for Mogroside V (a closely related compound often used as a reference) using a standard HPLC-UV method, which can serve as a baseline for comparison when implementing enhancement strategies for Mogroside IV.
| Parameter | Value | Method | Reference |
| Wavelength (λmax) | 203 nm | HPLC-UV | [7] |
| Limit of Detection (LOD) | 0.75 µg/mL | HPLC-UV | [7] |
| Limit of Quantification (LOQ) | 2 µg/mL | HPLC-UV | [7] |
Experimental Protocols
Protocol 1: General Pre-column Derivatization of Mogroside IV with Benzoyl Chloride
This protocol is a general guideline for the pre-column derivatization of Mogroside IV using benzoyl chloride to enhance UV detection. Note: This protocol is adapted from methods for similar triterpenoid compounds and should be optimized for Mogroside IV.
Materials:
-
Mogroside IV standard or sample extract
-
Pyridine (B92270) (anhydrous)
-
Benzoyl chloride
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Nitrogen gas
Procedure:
-
Sample Preparation: Accurately weigh a known amount of Mogroside IV standard or dried sample extract into a clean, dry reaction vial.
-
Dissolution: Dissolve the sample in a small volume of anhydrous pyridine.
-
Derivatization Reaction:
-
Add an excess of benzoyl chloride to the vial.
-
Seal the vial tightly and vortex briefly.
-
Incubate the reaction mixture in a water bath at 60-70°C for 30-60 minutes.
-
-
Reaction Quenching:
-
After incubation, cool the vial to room temperature.
-
Evaporate the pyridine and excess benzoyl chloride to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., acetonitrile/water mixture).
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
HPLC Analysis: Analyze the derivatized sample using an HPLC-UV system, with the detector set to approximately 230 nm.
Visualizations
Caption: Pre-column derivatization workflow for Mogroside IV.
Caption: Troubleshooting logic for low Mogroside IV sensitivity.
References
- 1. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Dealing with co-elution of mogroside isomers in chromatography
Welcome to the technical support center for chromatographic analysis of mogrosides. This resource provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, particularly the co-elution of mogroside isomers.
Frequently Asked Questions (FAQs)
Q1: What are mogrosides and why is the separation of their isomers challenging?
Mogrosides are the primary sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1] They are triterpenoid (B12794562) glycosides, consisting of a mogrol (B2503665) aglycone with various sugar moieties attached. The challenge in separating mogroside isomers, such as epimers or structural isomers, stems from their nearly identical physicochemical properties. These molecules often have the same molecular weight and similar polarity, leading to very close retention times and co-elution in standard chromatographic systems like High-Performance Liquid Chromatography (HPLC).[2]
Q2: Which mogroside isomers are most commonly encountered and difficult to separate?
The most significant separation challenge typically involves Mogroside V, the sweetest and most abundant mogroside, and its closely related isomers. These include 11-oxo-mogroside V and isomogroside V.[3] These compounds differ subtly in their structure, for example, by the orientation of a hydroxyl group or the position of a double bond, which is often insufficient to achieve baseline separation with standard analytical methods.[3]
Q3: What are the primary chromatographic modes for separating mogroside isomers?
The two most common HPLC modes for mogroside analysis are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
-
Reversed-Phase (RP-HPLC): This is the most widely used technique, typically employing a C18 stationary phase. Separation is based on hydrophobicity. A mobile phase of acetonitrile (B52724) and water is common.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds like glycosides.[6] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique can offer different selectivity compared to reversed-phase, potentially resolving isomers that co-elute on a C18 column.[4][6]
Q4: What detection methods are suitable for mogroside analysis?
Since mogrosides lack a strong UV chromophore, detection can be challenging. Common methods include:
-
UV Detection: Performed at a low wavelength, typically around 203-210 nm.[5]
-
Evaporative Light Scattering Detection (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it well-suited for mogrosides.[1][7] It is compatible with gradient elution, which is often necessary for separating complex mixtures.[8]
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity. An MS detector can differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z) and can provide structural information through fragmentation patterns.[9]
Troubleshooting Guide: Co-elution of Mogroside V Isomers
This guide provides a systematic approach to resolving poor separation between Mogroside V and its closely eluting isomers.
Problem: My Mogroside V peak shows shouldering or is not baseline separated.
Peak co-elution is a common issue when analyzing complex mixtures like monk fruit extracts.[9] The following workflow provides a step-by-step process for troubleshooting and optimizing your separation.
Caption: Troubleshooting workflow for resolving co-eluting mogroside isomers.
Step 1: Optimize the Mobile Phase
Before changing hardware, manipulate the mobile phase, as it is often the most effective way to influence selectivity.
-
Adjust Organic Solvent Concentration: For reversed-phase HPLC, carefully adjust the ratio of acetonitrile to water. A shallower gradient or a lower isocratic percentage of acetonitrile will increase retention and may improve the separation between closely eluting peaks.
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, try substituting it with methanol. Methanol has different solvent properties and can alter selectivity, potentially resolving co-eluting isomers.
-
Incorporate an Additive: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution, especially for acidic analytes or to suppress interactions with residual silanols on the column.[1][2]
Step 2: Adjust HPLC System Parameters
Fine-tuning system parameters can significantly impact separation efficiency.
-
Flow Rate: Reducing the flow rate can increase column efficiency and often improves resolution, although it will increase the analysis time.
-
Column Temperature: Temperature is a critical parameter for isomer separation.[7] Varying the column temperature (e.g., between 25°C and 40°C) can alter selectivity.[2] An increase in temperature generally decreases mobile phase viscosity and can improve peak shape, but its effect on selectivity can be unpredictable and must be determined empirically.
Step 3: Evaluate the Stationary Phase (Column)
If mobile phase optimization is insufficient, the column chemistry is the next target.
-
Switch to an Orthogonal Chemistry: If you are using a C18 column, switching to a HILIC column provides a completely different separation mechanism based on polarity and can be highly effective for polar glycosides.[4][6]
-
Try a Different Reversed-Phase Column: Not all C18 columns are the same. Consider a C18 column with a different bonding density or one that is base-deactivated to minimize secondary interactions. Alternatively, a phenyl-hexyl or embedded polar group (EPG) column can offer different selectivity.
-
Consider a Chiral Stationary Phase (CSP): If the co-eluting isomers are enantiomers (non-superimposable mirror images), a chiral column is necessary for separation.[10] Chiral stationary phases create transient diastereomeric complexes with the enantiomers, allowing them to be separated.[11]
Step 4: Consider Advanced Chromatographic Techniques
For the most challenging separations, more advanced instrumentation may be required.
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): Systems using columns with sub-2 µm particles provide significantly higher efficiency and resolution than traditional HPLC, making them ideal for separating closely eluting isomers.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO₂ as the primary mobile phase.[4] It offers unique selectivity that is orthogonal to reversed-phase HPLC and can be an excellent problem-solving tool for isomer separations.[4][12]
Data & Protocols
Table 1: Comparison of Chromatographic Conditions for Mogroside Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | C18 (e.g., 4.6 x 250 mm, 5 µm)[5] | Amide, Diol, or bare Silica |
| Mobile Phase A | Water (often with 0.1% acid) | Acetonitrile (e.g., >80%) |
| Mobile Phase B | Acetonitrile or Methanol | Aqueous Buffer (e.g., water with ammonium (B1175870) formate) |
| Elution Mode | Gradient or Isocratic | Gradient or Isocratic |
| Typical Application | General-purpose analysis, QC | Separation of highly polar isomers, alternative selectivity |
Detailed Experimental Protocol: Isocratic RP-HPLC Method
This protocol is a representative example for the analysis of Mogroside V.
-
Instrumentation:
-
HPLC system with a UV or ELSD detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample or standard in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow all components to elute. Under these conditions, the retention time for Mogroside V is approximately 28 minutes.[5]
-
Caption: A general experimental workflow for the analysis of mogrosides.[4]
References
- 1. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Enzymatic Production of Mogroside IV
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of enzymatic Mogroside IV production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic synthesis of Mogroside IV.
| Problem | Potential Cause | Recommended Solution |
| Low or No Mogroside IV Production | Inactive or improperly folded enzyme (UGT). | - Ensure the enzyme is expressed and purified under optimal conditions. Verify protein integrity via SDS-PAGE. - Perform an enzyme activity assay using a known substrate to confirm functionality. |
| Suboptimal reaction conditions. | - Optimize reaction pH and temperature. Different UGTs have different optima; for example, some function best at pH 7.0-8.0 and temperatures between 45-50°C.[1] - Ensure the presence of necessary cofactors, such as UDP-glucose, in sufficient concentrations. | |
| Presence of inhibitors in the reaction mixture. | - Purify the substrate (e.g., Mogroside IIE or IIIA) to remove any potential inhibitors. - If using a crude enzyme extract, consider purifying the UGT to eliminate inhibitory cellular components. | |
| Formation of Undesired Byproducts | Non-specific activity of the glycosyltransferase. | - Consider using an engineered UGT with higher specificity for the desired glycosylation step.[2][3] - Adjust the substrate-to-enzyme ratio to favor the desired reaction pathway. |
| Contamination with other enzymes. | - Ensure high purity of the recombinant UGT used in the reaction. | |
| Incomplete Conversion of Substrate | Insufficient enzyme concentration or reaction time. | - Increase the concentration of the UGT. - Extend the reaction time and monitor product formation at different time points to determine the optimal duration.[1] |
| Enzyme inhibition by product accumulation. | - Consider a continuous flow reactor system with immobilized enzymes to remove the product as it is formed, preventing feedback inhibition.[4][5] | |
| Depletion of the sugar donor (UDP-glucose). | - Ensure an adequate supply of UDP-glucose throughout the reaction. A molar excess of the sugar donor is often recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the conversion of mogrol (B2503665) to Mogroside IV?
A1: The biosynthesis of Mogroside IV from the aglycone mogrol involves a series of glycosylation steps catalyzed by UDP-glycosyltransferases (UGTs). Key enzymes that have been identified and utilized for this process include UGT720-269-1, UGT94-289-3, and engineered variants of other UGTs.[1][2] The pathway generally proceeds through intermediates like Mogroside IE, Mogroside IIE, and Mogroside III/IIIA, with specific UGTs responsible for adding glucose moieties at particular positions on the mogrol backbone or existing sugar chains.[1][3]
Q2: How can the catalytic efficiency of the UGTs be improved?
A2: The catalytic efficiency of UGTs can be significantly enhanced through protein engineering.[3][6] Techniques such as site-directed mutagenesis and directed evolution can be employed to create enzyme variants with improved activity, specificity, and stability. For instance, modifications to the amino acid sequence can lead to mutants with substantially higher catalytic efficiency (up to 400-fold increases have been reported) for specific glycosylation steps.[3][6]
Q3: What are the optimal reaction conditions for enzymatic Mogroside IV synthesis?
A3: The optimal reaction conditions can vary depending on the specific UGT being used. However, general guidelines suggest a pH range of 7.0 to 8.0 and a temperature range of 45°C to 50°C.[1] For example, the optimal pH for UGTMG1 is 7.0, while for UGTMS1-M7 and UGTMS2, it is 8.0. The optimal temperatures are 50°C for UGTMG1 and 45°C for UGTMS1-M7 and UGTMS2.[1] It is crucial to empirically determine the optimal conditions for your specific enzyme and substrate combination.
Q4: Is enzyme immobilization a viable strategy for improving Mogroside IV production?
A4: Yes, enzyme immobilization can be a highly effective strategy. Immobilizing the UGTs on a solid support, such as glass microspheres, allows for easier enzyme recovery and reuse.[4][5][7] It can also enhance enzyme stability and allow for the development of continuous flow bioreactors, which can improve overall productivity by minimizing product inhibition.[4][5]
Q5: How can I monitor the progress of the reaction and quantify the production of Mogroside IV?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress and quantifying Mogroside IV. By running samples at different time points, you can track the depletion of the substrate and the formation of Mogroside IV and other intermediates.[8]
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Selected UGTs
| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| UGTMG1 | 7.0 | 50 | [1] |
| UGTMS1-M7 | 8.0 | 45 | [1] |
| UGTMS2 | 8.0 | 45 | [1] |
| Immobilized β-glucosidase | 5.0 | 60 | [4][5] |
Table 2: Reported Yields and Conversion Rates
| Reaction | Enzyme(s) | Substrate | Product | Conversion/Yield | Reference |
| One-pot cascade | UGTMG1, UGTMS1-M7, UGTMS2 | Mogrol | Mogroside V (via IV) | 91-99% | [3][6] |
| Branched glycosylation | UGTMS1 | Mogroside IIE | Mogroside IIIA | 85% total conversion | [3] |
| Continuous flow | Immobilized β-glucosidase | Siraitia grosvenorii extract | Mogroside IV | Highest concentration at 0.2 mL/min flow rate | [4][5] |
Experimental Protocols
Protocol 1: General In Vitro Enzymatic Synthesis of Mogroside IV
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer) with the optimal pH for the chosen UGT.
-
Add the substrate (e.g., Mogroside IIE or Mogroside IIIA) to a final concentration of 0.1-1 mM.
-
Add UDP-glucose as the sugar donor to a final concentration of 1-5 mM (typically in molar excess to the substrate).
-
Add MgCl₂ to a final concentration of 2-5 mM, as it can be a cofactor for some UGTs.
-
-
Enzyme Addition and Incubation:
-
Add the purified recombinant UGT to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the UGT with gentle agitation.
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Terminate the reaction in the aliquots by adding an equal volume of cold methanol (B129727) or by heat inactivation.
-
Centrifuge the terminated reaction to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the substrate and product concentrations.
-
Visualizations
Caption: Simplified enzymatic pathway for Mogroside IV biosynthesis from mogrol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Mogroside IV vs. Mogroside V: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary active compounds responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), have garnered significant scientific interest for their potential therapeutic applications beyond their use as natural sweeteners. Among the various mogrosides, Mogroside IV and Mogroside V are two of the most abundant and studied. This guide provides an objective comparison of the biological activities of Mogroside IV and Mogroside V, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds. While direct comparative studies are limited, this document synthesizes the existing evidence to highlight their individual and comparative bioactivities.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of Mogroside IV and Mogroside V. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Antioxidant Activities
| Compound | Assay | Result | EC50/IC50 | Reference |
| Mogroside V | Hydroxyl Radical (•OH) Scavenging | More effective than 11-oxo-mogroside V | 48.44 µg/mL | [1][2] |
| Superoxide (B77818) Anion (O₂⁻) Scavenging | Less effective than 11-oxo-mogroside V | Not Reported | [1][2] | |
| Hydrogen Peroxide (H₂O₂) Scavenging | Less effective than 11-oxo-mogroside V | Not Reported | [1][2] | |
| Mogroside Extract (rich in Mogroside V) | DPPH Radical Scavenging | Moderate activity | 1118.1 µg/mL | [3] |
| ABTS Radical Scavenging | Moderate activity | 1473.2 µg/mL | [3] | |
| Mogroside IV | - | Data not available | - | - |
Table 2: Comparative Anti-Inflammatory Activities
| Compound | Assay | Cell Line/Model | Outcome | IC50 | Reference |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported | [4][5] |
| Mogroside IV | - | - | Data not available | - | - |
Table 3: Comparative Anti-Diabetic Activities
| Compound | Assay | Model | Outcome | IC50/EC50 | Reference |
| Mogroside V | AMPK Activation | In vitro | Potent AMPK activator | 20.4 µM | [6] |
| Insulin (B600854) Secretion | Pancreatic beta cells | Stimulated insulin secretion | Not Reported | [4] | |
| Rat Intestinal Maltase Inhibition | In vitro | Inhibited maltase activity | 18 mg/mL | [7] | |
| Mogroside IV | - | - | Data not available | - | - |
Table 4: Comparative Anti-Cancer Activities
| Compound | Cell Line | Assay | Outcome | IC50 | Reference |
| Mogroside IVe (isomer of Mogroside IV) | HT-29 (Colon Cancer) | Proliferation | Suppressed proliferation | Dose-dependent | [8] |
| Hep-2 (Throat Cancer) | Proliferation | Suppressed proliferation | Dose-dependent | [8] | |
| Mogroside V | PANC-1 (Pancreatic Cancer) | Proliferation/Apoptosis | Inhibited proliferation, induced apoptosis | Dose- and time-dependent | [9] |
| Mogroside IV | - | - | Data not available | - | - |
Biological Activities in Detail
Antioxidant Activity
Both Mogroside IV and V are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress.[10]
Mogroside V has demonstrated significant free radical scavenging activity.[3] In a chemiluminescence-based assay, Mogroside V was found to be more effective at scavenging hydroxyl radicals (•OH) compared to 11-oxo-mogroside V, with an EC50 of 48.44 µg/mL.[1][2] However, it was less effective at scavenging superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] A mogroside extract rich in Mogroside V showed moderate DPPH and ABTS radical scavenging activity.[3]
Direct quantitative data on the antioxidant activity of purified Mogroside IV is limited in the currently available literature, preventing a direct comparison with Mogroside V.
Anti-Inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Mogrosides have been shown to exhibit anti-inflammatory effects.
Mogroside V has been demonstrated to alleviate the inflammatory response in porcine alveolar macrophages induced by fine particulate matter (PM2.5).[4][5] This effect is partly attributed to its ability to reduce the production of nitric oxide (NO), a key inflammatory mediator.[4][5] The anti-inflammatory actions of Mogroside V are mediated through the inhibition of several key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Currently, there is a lack of specific data on the anti-inflammatory activity of Mogroside IV , making a direct comparison with Mogroside V challenging.
Anti-Diabetic Activity
Mogrosides are of particular interest in the context of diabetes due to their potential to regulate blood glucose levels and improve insulin sensitivity.
Mogroside V has shown promising anti-diabetic effects. It acts as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, with an EC50 of 20.4 µM.[6] Activation of AMPK can lead to improved glucose uptake and reduced gluconeogenesis. Furthermore, Mogroside V has been shown to stimulate insulin secretion from pancreatic beta cells.[4] It also inhibits rat intestinal maltase, an enzyme involved in carbohydrate digestion, with an IC50 of 18 mg/mL.[7]
There is currently insufficient data to provide a comparative analysis of the anti-diabetic properties of Mogroside IV .
Anti-Cancer Activity
The potential of mogrosides to inhibit the growth of cancer cells has been an area of active research.
An isomer of Mogroside IV , Mogroside IVe, has been shown to suppress the proliferation of human colon cancer (HT-29) and throat cancer (Hep-2) cells in a dose-dependent manner.[8]
Mogroside V has demonstrated inhibitory activity against pancreatic cancer cells (PANC-1). It has been shown to inhibit cell proliferation and induce apoptosis in a dose- and time-dependent manner.[9]
Signaling Pathways and Mechanisms of Action
The biological activities of Mogroside IV and Mogroside V are underpinned by their interactions with various cellular signaling pathways.
Mogroside V has been shown to modulate multiple signaling cascades:
-
Anti-inflammatory effects: Primarily through the inhibition of the NF-κB and MAPK signaling pathways. It has also been shown to affect the JAK-STAT and PI3K/Akt pathways.
-
Anti-diabetic effects: Mediated through the activation of the AMPK and PI3K/Akt signaling pathways.
-
Anti-cancer effects: In pancreatic cancer, Mogroside V has been found to regulate the STAT3 signaling pathway.
For Mogroside IV , the anti-cancer activity of its isomer, Mogroside IVe , has been linked to the upregulation of p53 and the downregulation of p-ERK1 and MMP-9 .
The following diagrams illustrate the known signaling pathways modulated by Mogroside V and the anti-cancer pathway of Mogroside IVe.
Caption: Mogroside V Anti-Inflammatory Signaling Pathway.
Caption: Mogroside IVe Anti-Cancer Signaling Pathway.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Hydroxyl Radical (•OH) Scavenging Assay (Chemiluminescence Method)
Objective: To determine the hydroxyl radical scavenging activity of Mogroside IV and Mogroside V.
Principle: This assay is based on the chemiluminescence (CL) produced by the reaction of luminol (B1675438) with hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The presence of antioxidants scavenges the hydroxyl radicals, leading to a decrease in CL intensity, which is proportional to the antioxidant activity.[6]
Protocol:
-
Reagent Preparation:
-
Luminol solution
-
FeSO₄ solution
-
H₂O₂ solution
-
Phosphate buffer (pH 7.4)
-
Mogroside IV and Mogroside V stock solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the sample solution (Mogroside IV or V), FeSO₄ solution, and luminol.
-
Initiate the reaction by adding H₂O₂ solution.
-
Immediately measure the chemiluminescence intensity using a luminometer.
-
-
Data Analysis:
-
The hydroxyl radical scavenging activity is calculated as: Scavenging Rate (%) = [(CL_control - CL_sample) / CL_control] x 100
-
The EC50 value (the concentration of the sample that scavenges 50% of the hydroxyl radicals) is determined from a dose-response curve.
-
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory activity of Mogroside IV and Mogroside V by measuring their effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.[11]
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Mogroside IV or Mogroside V for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation period, measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
-
α-Glucosidase Inhibition Assay
Objective: To assess the potential anti-diabetic activity of Mogroside IV and Mogroside V by measuring their ability to inhibit the α-glucosidase enzyme.
Principle: α-Glucosidase is an enzyme that catalyzes the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. The assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by the enzyme to produce a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.[12][13]
Protocol:
-
Reagent Preparation:
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
pNPG solution
-
Phosphate buffer (pH 6.8)
-
Mogroside IV and Mogroside V solutions of varying concentrations.
-
Acarbose (B1664774) solution (as a positive control).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase enzyme with the sample solution (Mogroside IV or V) or acarbose for a short period.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated as: Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from a dose-response curve.
-
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the effect of Mogroside IV and Mogroside V on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HT-29, HepG2) in an appropriate medium.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of Mogroside IV or Mogroside V for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Conclusion
Mogroside V exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects, with several of its mechanisms of action being elucidated. The available data for Mogroside IV, particularly its isomer Mogroside IVe, also suggests potent anti-cancer properties. However, a significant gap in the literature exists regarding direct comparative studies of Mogroside IV and Mogroside V across a spectrum of biological assays. The lack of quantitative data for Mogroside IV in many of the discussed activities makes a definitive comparison of their potency challenging.
Future research should focus on head-to-head comparative studies of purified Mogroside IV and Mogroside V to provide a clearer understanding of their relative therapeutic potential. Such studies will be crucial for guiding the selection and development of these natural compounds for specific health applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Evaluation Method for Hydroxyl Radical Scavenging Activities Using Sequential Injection Analysis with Chemiluminescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Sweetness Profiles of Mogroside IV and Stevioside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the sweetness profiles of two prominent natural high-intensity sweeteners: Mogroside IV, derived from monk fruit (Siraitia grosvenorii), and stevioside (B1681144), from the stevia plant (Stevia rebaudiana). This document summarizes quantitative sensory data, outlines detailed experimental protocols for sweetness evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Sweetness Profile Comparison
The following table summarizes the key sensory attributes of Mogroside IV and stevioside based on available experimental data. It is important to note that sensory perception can be influenced by factors such as concentration, temperature, and the food matrix. The data presented here is primarily from studies conducted in aqueous solutions.
| Sensory Attribute | Mogroside IV | Stevioside | Sucrose (B13894) (for reference) |
| Relative Sweetness | Approximately 250-400 times sweeter than sucrose.[1] | Approximately 50-300 times sweeter than sucrose.[2] | 1 (by definition) |
| Sweetness Onset | Generally described as having a slightly delayed onset compared to sucrose. | Slower onset of sweetness compared to sucrose.[2] | Rapid |
| Sweetness Duration | Lingering sweetness profile. | Longer duration of sweetness compared to sucrose.[2] | Short, clean decay |
| Off-Tastes | May present a licorice-like or bitter aftertaste, particularly at higher concentrations.[3] | Notable bitter and licorice-like aftertaste, which can be a significant factor in consumer acceptance.[2] | None |
Experimental Protocols
The quantitative data presented above is typically generated using rigorous sensory evaluation methodologies. Below are detailed protocols for two common experimental approaches used in the assessment of high-intensity sweeteners.
Protocol 1: Quantitative Descriptive Analysis (QDA)
This method is used to identify and quantify the sensory attributes of a substance.
Objective: To develop a comprehensive sensory profile of the sweetener, including intensities of sweetness, bitterness, and other off-tastes.
Materials:
-
Purified Mogroside IV and stevioside samples.
-
Sucrose for reference standards.
-
Deionized, purified water as the solvent.
-
Standard laboratory glassware.
-
Sensory evaluation booths compliant with ISO 8589 standards.[4]
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, availability, and ability to articulate sensory perceptions.
-
Conduct training sessions to familiarize panelists with the sensory attributes associated with high-intensity sweeteners. This includes identifying and scaling the intensity of sweet, bitter, metallic, and licorice-like tastes using reference standards (e.g., solutions of sucrose for sweetness, caffeine (B1668208) for bitterness).
-
-
Vocabulary Development:
-
In a series of round-table discussions, the trained panel develops a consensus vocabulary to describe the sensory attributes of the sweeteners.
-
-
Sample Preparation:
-
Prepare aqueous solutions of Mogroside IV, stevioside, and sucrose at various concentrations. The concentrations of the high-intensity sweeteners are chosen to be equi-sweet to the sucrose reference solutions.
-
-
Evaluation:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.
-
Samples are presented in a randomized and balanced order to minimize carry-over effects.
-
Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Panelists cleanse their palate with purified water between samples.
-
-
Data Analysis:
-
The intensity ratings are collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the sweeteners for each attribute.
-
Protocol 2: Time-Intensity (TI) Analysis
This method is used to measure the change in the intensity of a specific sensory attribute over time.
Objective: To characterize the temporal profile (onset, maximum intensity, and duration) of sweetness and any significant off-tastes.
Materials:
-
Same as for QDA.
-
Computerized data collection system for TI analysis.
Procedure:
-
Panelist Training: Panelists are trained on the use of the TI data collection software, learning to continuously track the perceived intensity of a specific attribute over a set period.
-
Sample Evaluation:
-
Panelists take a standardized volume of the sample into their mouth, start the data collection, and hold the sample for a predetermined time (e.g., 10 seconds) before expectorating.
-
They continue to rate the intensity of the attribute (e.g., sweetness) for a specified duration (e.g., 60-180 seconds) after expectoration.
-
-
Data Collection: The software records the intensity rating at regular intervals (e.g., every second), generating a time-intensity curve for each panelist and each sample.
-
Data Analysis:
-
From the TI curves, key parameters are extracted:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
Area: Area under the curve, representing the total sensory impact.
-
-
These parameters are then statistically analyzed to compare the temporal profiles of Mogroside IV and stevioside.
-
Mandatory Visualizations
Signaling Pathway for Sweet Taste Perception
Both Mogroside IV and stevioside elicit a sweet taste by interacting with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.[5][6][7][8] The binding of these sweeteners to the receptor initiates an intracellular signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Stevia - Wikipedia [en.wikipedia.org]
- 3. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 6. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sweet Taste Signaling | Encyclopedia MDPI [encyclopedia.pub]
Validation of an Analytical Method for Mogroside IV: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Mogroside IV, a key sweetening component of Siraitia grosvenorii (Monk Fruit). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring the method's suitability for its intended purpose in research and quality control.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and drug development professionals.
Introduction to Mogroside IV and Analytical Method Validation
Mogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside and a major sweet constituent of Monk Fruit extract. Accurate and reliable quantification of Mogroside IV is crucial for the quality control of raw materials and finished products. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][5] The ICH guidelines provide a framework for performing validation, ensuring data integrity and scientific soundness.[1][2][4][6][7]
Comparison of Validated HPLC Methods for Mogroside Analysis
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the analysis of mogrosides. The following table summarizes the performance characteristics of different validated HPLC methods used for the quantification of mogrosides, including Mogroside IV.
| Parameter | Method A (HPLC-ESI-MS/MS) [8] | Method B (HPLC-UV) [9] | Method C (RP-HPLC) [10] | ICH Q2(R1)/Q2(R2) Recommendations |
| Specificity | Demonstrated by mass spectrometric detection and chromatographic separation of eight mogrosides. | Method developed for Mogroside V, specificity would need to be established for Mogroside IV. | Method specific for Mogroside V, specificity for Mogroside IV would need confirmation. | The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.9984 | Not explicitly stated for Mogroside IV. | Not explicitly stated for Mogroside IV. | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient >0.99 is generally considered acceptable. |
| Range (µg/mL) | Not explicitly stated for Mogroside IV. | Not explicitly stated for Mogroside IV. | 0.17 - 0.85 (for Mogroside V) | The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 91.22 - 106.58% | 85.1 - 103.6% | Not explicitly stated. | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. |
| Precision (RSD%) | Intra-day: < 3.73% Inter-day: < 3.91% | Intra-day: < 8.68% Inter-day: < 5.78% | Not explicitly stated. | Expresses the closeness of agreement between a series of measurements. Usually expressed as the relative standard deviation (RSD). For assays, RSD ≤ 2% is often required.[5] |
| LOD (µg/mL) | Not explicitly stated. | 0.75 (for Mogroside V) | Not explicitly stated. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | Not explicitly stated. | 2 (for Mogroside V) | Not explicitly stated. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Not evaluated in the provided summary. | Not evaluated in the provided summary. | Not evaluated in the provided summary. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocol: Validation of an HPLC-UV Method for Mogroside IV
This protocol outlines the steps for validating an analytical method for Mogroside IV based on common practices and ICH guidelines.
3.1. Objective: To validate a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of Mogroside IV in a sample matrix.
3.2. Materials and Reagents:
-
Mogroside IV reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., Monk Fruit extract)
3.3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.[8][9] For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
3.4. Validation Parameters and Procedures:
-
Specificity: Analyze the sample matrix with and without the addition of Mogroside IV. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate Mogroside IV from its degradation products, making it a stability-indicating method.[12][13]
-
Linearity: Prepare a series of at least five concentrations of Mogroside IV reference standard over the expected working range. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range: The range will be determined from the linearity studies and will be the concentration interval over which the method is shown to be linear, accurate, and precise.
-
Accuracy: Perform recovery studies by spiking a known amount of Mogroside IV reference standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Detection Limit (LOD) and Quantitation Limit (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (e.g., ±2% organic phase), pH of the mobile phase (if applicable, e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The effect on the results should be evaluated.
-
System Suitability: Before each run, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes parameters like tailing factor, theoretical plates, and %RSD of replicate injections of a standard solution.
Visualizing the Validation Process
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the different validation parameters as per ICH guidelines.
Caption: Workflow for Analytical Method Validation.
Caption: ICH Q2 Validation Parameters Relationship.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for Mogroside Analysis
For researchers, scientists, and professionals in the pharmaceutical and food industries, the accurate quantification of mogrosides, the natural sweeteners from monk fruit (Siraitia grosvenorii), is paramount for quality control and product development. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising enhanced speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC methods for mogroside analysis, supported by experimental data, to facilitate informed decisions in method selection and cross-validation.
The Leap from HPLC to UPLC: Fundamental Differences
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a dramatic increase in chromatographic efficiency. To accommodate the higher flow resistance of these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems. The result is faster analysis times, improved peak resolution, and enhanced sensitivity.[1][2]
Experimental Protocols
Detailed methodologies for representative HPLC and UPLC analysis of mogrosides are provided below. These protocols are based on established methods found in the scientific literature.
Sample Preparation (Applicable to both methods)
-
Standard Preparation: Accurately weigh and dissolve mogroside V reference standard in methanol (B129727) to prepare a stock solution. Serially dilute the stock solution with methanol to create a series of working standard solutions for calibration.
-
Sample Extraction: For the analysis of mogrosides in a sample matrix (e.g., monk fruit extract), develop and validate an appropriate extraction method. The final extract should be dissolved in methanol.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter prior to injection to remove particulate matter.
Proposed HPLC Method
-
Instrument: Agilent 1200 series or equivalent HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 32°C.[4]
-
Detection: UV detector at 203 nm.[5]
Proposed UPLC Method
-
Instrument: Waters ACQUITY UPLC system or equivalent.
-
Column: C18 column with sub-2 µm particles (e.g., 2.0 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection: UV detector at 203 nm or Mass Spectrometer (MS).
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from the validation of HPLC and UPLC methods for mogroside V analysis, compiled from various studies. It is important to note that direct comparison may be influenced by variations in experimental conditions across different laboratories.
Table 1: Chromatographic Performance and Efficiency
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Run Time (minutes) | ~28[3] | ~7[6] | Significantly faster analysis, increasing sample throughput. |
| System Backpressure (psi) | Lower | Significantly Higher | Requires specialized instrumentation capable of high-pressure operation. |
| Solvent Consumption per Run | Higher | Lower | Reduced operational costs and more environmentally friendly. |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99[3] | ≥ 0.995[7] |
| Limit of Detection (LOD) | 0.75 µg/mL[5] | Not Reported |
| Limit of Quantitation (LOQ) | 2 µg/mL[5] | 96.0 ng/mL[6][7] |
| Precision (RSD %) | ||
| Intra-day | < 8.68%[5] | < 9.2%[7] |
| Inter-day | < 5.78%[5] | < 10.1%[7] |
| Accuracy (Recovery %) | 85.1% - 103.6%[5] | 96.2% - 105.0%[7] |
Mandatory Visualization
The following diagram illustrates the general workflow for the chromatographic analysis of mogrosides, from sample preparation to data analysis.
Conclusion
The cross-validation of HPLC and UPLC methods for mogroside analysis reveals the significant advantages of transitioning to UPLC technology. The primary benefits of UPLC include a substantial reduction in analysis time and solvent consumption, leading to higher sample throughput and lower operational costs. Furthermore, UPLC often provides superior resolution and sensitivity, which is particularly beneficial for the analysis of complex sample matrices and the detection of trace-level impurities.
While HPLC remains a robust and reliable technique for routine mogroside analysis, the adoption of UPLC can offer considerable improvements in laboratory efficiency and data quality. The choice between HPLC and UPLC will ultimately depend on the specific needs and resources of the laboratory. For high-throughput environments and research applications demanding the highest level of performance, UPLC is the clear successor to conventional HPLC for mogroside analysis.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of the Antioxidant Capacity of Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of different mogrosides, the sweetening compounds found in monk fruit (Siraitia grosvenorii). By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in evaluating the therapeutic potential of these natural compounds.
Introduction to Mogrosides and Oxidative Stress
Mogrosides are a group of cucurbitane-type triterpene glycosides that are responsible for the intense sweetness of monk fruit. Beyond their use as a natural, non-caloric sweetener, emerging research has highlighted their potential health benefits, including significant antioxidant properties. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. The ability of mogrosides to scavenge free radicals and modulate cellular antioxidant defenses makes them a compelling subject of investigation for the development of novel therapeutic agents.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of mogrosides can be evaluated using various in vitro assays that measure their ability to scavenge different types of free radicals. The following tables summarize the available quantitative data for different mogrosides and a mogroside extract.
Table 1: In Vitro Radical Scavenging Activity of Individual Mogrosides
| Mogroside Derivative | Assay Type | Radical Scavenged | EC50 Value (µg/mL) | Reference |
| Mogroside V | Chemiluminescence | Hydroxyl Radical (•OH) | 48.44 | [1][2] |
| Chemiluminescence | Superoxide (B77818) Anion (O₂⁻) | > EC50 of 11-oxo-mogroside V | [1][2] | |
| Chemiluminescence | Hydrogen Peroxide (H₂O₂) | > EC50 of 11-oxo-mogroside V | [1][2] | |
| 11-oxo-mogroside V | Chemiluminescence | Superoxide Anion (O₂⁻) | 4.79 | [1][2] |
| Chemiluminescence | Hydrogen Peroxide (H₂O₂) | 16.52 | [1][2] | |
| Chemiluminescence | Hydroxyl Radical (•OH) | 146.17 | [1][2] | |
| Chemiluminescence | •OH-induced DNA Damage Inhibition | 3.09 | [1][2] |
EC50 (Half maximal effective concentration) represents the concentration of the mogroside required to scavenge 50% of the free radicals. A lower EC50 value indicates higher antioxidant activity.
Table 2: In Vitro Antioxidant Activity of a Mogroside Extract (MGE) *
| Assay Type | IC50 Value (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [3][4] |
| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [3][4] |
*The analyzed Mogroside Extract (MGE) was composed of approximately 44.52% Mogroside V, 7.34% 11-oxo-mogroside V, 4.58% Mogroside VI, 0.97% Mogroside IV, and 0.58% Mogroside III.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Chemiluminescence Assay for ROS Scavenging
This method is utilized to determine the in vitro scavenging activity of mogrosides against superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Superoxide Anion (O₂⁻) Scavenging:
-
A reaction mixture is prepared containing the mogroside sample, luminol, and a suitable buffer (e.g., Tris-HCl).
-
The reaction is initiated by the addition of pyrogallol, which autoxidizes to generate O₂⁻ radicals.
-
The chemiluminescence intensity is measured immediately over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
A reaction mixture is prepared containing the mogroside sample, luminol, H₂O₂, and a suitable buffer (e.g., Tris-HCl).
-
The reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂, is measured.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Hydroxyl radicals are generated via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Varying concentrations of the mogroside sample are added to the system.
-
The inhibition of chemiluminescence, indicating •OH scavenging, is measured.
-
-
Data Analysis:
-
For each reactive oxygen species, a plot of the percentage of inhibition against the sample concentration is generated.
-
The EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals, is calculated from the plot.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of mogrosides to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Aliquots of the mogroside sample at various concentrations are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging percentage against sample concentration. Ascorbic acid is commonly used as a positive control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Aliquots of the mogroside sample at various concentrations are added to the diluted ABTS•⁺ solution.
-
After a short incubation period (e.g., 6 minutes) in the dark, the absorbance is measured at 734 nm.
-
The percentage of ABTS•⁺ scavenging is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from a plot of scavenging percentage against sample concentration. Trolox is commonly used as a positive control.
Signaling Pathways and Experimental Workflows
Mogrosides may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Experimental Workflow for Cellular Antioxidant Activity
The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate intracellular oxidative stress.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
AMPK Signaling Pathway in Oxidative Stress
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in cellular responses to metabolic stress, including oxidative stress. Activation of AMPK can lead to the upregulation of antioxidant defense mechanisms.
Caption: Simplified AMPK signaling pathway in response to oxidative stress.
TLR4/MyD88/MAPK Signaling Pathway in Inflammation and Oxidative Stress
The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system and is also involved in inflammatory responses that can lead to oxidative stress. Mogrosides have been shown to modulate this pathway.
Caption: The TLR4/MyD88/MAPK signaling cascade leading to inflammation and ROS.
Conclusion
The available data indicates that mogrosides possess significant antioxidant properties, with 11-oxo-mogroside V demonstrating potent scavenging activity against superoxide anions and hydrogen peroxide, while Mogroside V is a more effective scavenger of hydroxyl radicals. The antioxidant capacity of mogroside extracts is likely attributable to the synergistic effects of their constituent mogrosides. Further research is warranted to elucidate the specific antioxidant activities of other individual mogrosides (e.g., Mogroside III, IV, VI) and to explore their potential to modulate cellular signaling pathways in vivo. This knowledge will be crucial for the development of mogroside-based interventions for diseases associated with oxidative stress.
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IV as a Reference Standard for Quality Control of Herbal Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quality control of herbal products derived from Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is essential to ensure their safety, efficacy, and consistency. The primary bioactive and sweetening compounds in monk fruit are a group of triterpene glycosides called mogrosides. Among these, Mogroside V is the most abundant and is principally responsible for the characteristic sweetness of the fruit. Mogroside IV, a related compound, is also present in smaller quantities. This guide provides a comparative analysis of Mogroside IV as a reference standard for the quality control of monk fruit products, with comparisons to other relevant mogrosides, particularly Mogroside V.
Comparative Analysis of Mogroside IV and Mogroside V as Reference Standards
The choice of a reference standard is critical for the accurate quantification of phytoconstituents in herbal products. While both Mogroside IV and Mogroside V are used in the analysis of monk fruit extracts, their prevalence and application differ significantly.
Mogroside V is the major sweet component in ripe monk fruit, and its concentration is often a key indicator of the quality and sweetness of the extract.[1][2] Consequently, Mogroside V is more commonly used as the primary reference standard for the quality control of commercial monk fruit products.[3]
Mogroside IV is a less abundant mogroside in the mature fruit.[1] However, its quantification is still important for a comprehensive phytochemical profile of the extract and can be indicative of the fruit's maturity and processing methods. The use of a Mogroside IV reference standard is necessary for its accurate identification and quantification.
| Feature | Mogroside IV | Mogroside V | Source |
| Abundance in Ripe Fruit | Minor component | Major component | [1] |
| Primary Use as Reference Standard | Comprehensive profiling, maturity assessment | Primary quality control, sweetness assessment | [2][3] |
| Commercial Availability (Purity) | Available (≥98%) | Widely available (≥95%) | [1][4] |
Data Presentation: Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques for the qualitative and quantitative analysis of mogrosides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the precise quantification of mogrosides. The following table summarizes the validation parameters for an HPLC-ESI-MS/MS method for the simultaneous quantification of eight mogrosides, including Mogroside IV and Mogroside V.[2]
| Parameter | Mogroside IV | Mogroside V |
| Linearity (r²) | ≥ 0.9984 | ≥ 0.9984 |
| Intra-day Precision (RSD %) | < 3.73 | < 3.73 |
| Inter-day Precision (RSD %) | < 3.91 | < 3.91 |
| Recovery (%) | 91.22 - 106.58 | 91.22 - 106.58 |
| Stability (24h, RSD %) | < 3.01 | < 3.01 |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the qualitative and semi-quantitative analysis of mogrosides, offering high throughput and the ability to analyze multiple samples simultaneously.
| Parameter | Value | Source |
| Stationary Phase | HPTLC silica (B1680970) gel 60 F254 plates | [5][6] |
| Mobile Phase | Ethyl acetate, ethanol (B145695), water (16:3:2, v/v/v) | [6] |
| Detection | UV 366 nm after derivatization with 10% sulfuric acid in ethanol | [7] |
| Rf Value (Mogroside IV) | 0.23 | [7] |
| Rf Value (Mogroside V) | 0.10 | [7] |
Experimental Protocols
HPLC-ESI-MS/MS Method for Simultaneous Quantification of Mogrosides
This protocol is adapted from a validated method for the analysis of eight major mogrosides in monk fruit.[2]
a. Sample Preparation:
-
Homogenize dried monk fruit samples.
-
Accurately weigh 0.5 g of the homogenized powder.
-
Add 25 mL of methanol/water (80/20, v/v).
-
Sonicate for 30 minutes.
-
Filter the extract through a 0.22 µm membrane filter prior to injection.
b. Chromatographic Conditions:
-
Instrument: Agilent Technologies 1260 Series LC system or equivalent.
-
Column: Agilent Poroshell 120 SB C18 (dimensions not specified).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to achieve separation of all mogrosides. A typical gradient might start with a low percentage of B, increasing to a high percentage over 10-15 minutes.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These should be optimized for each mogroside. For Mogroside IV, the precursor ion [M-H]⁻ would be at m/z 1124.3.
d. Standard Preparation:
-
Prepare a mixed standard stock solution containing Mogroside IV, Mogroside V, and other relevant mogrosides in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve.
HPTLC Method for Qualitative and Semi-Quantitative Analysis of Mogrosides
This protocol is based on a method for the chemical comparison of monk fruit products.[6]
a. Sample and Standard Preparation:
-
Extract 1.0 g of powdered monk fruit with 10 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and use the supernatant for application.
-
Prepare standard solutions of Mogroside IV and Mogroside V in 70% ethanol at a concentration of 1 mg/mL.
b. HPTLC Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates (10 x 10 cm).
-
Sample Application: Apply 2 µL of sample and standard solutions as 8 mm bands.
-
Mobile Phase: Ethyl acetate, ethanol, water (16:3:2, v/v/v).
-
Development: Develop the plate to a distance of 8 cm in a saturated twin-trough chamber.
-
Derivatization: Dry the plate and then immerse it in 10% sulfuric acid in ethanol for 1 second. Heat at 105°C for 5 minutes.
-
Detection: Visualize the plate under white light and UV 366 nm.
Mandatory Visualizations
Mogroside Biosynthesis Pathway
The following diagram illustrates the biosynthetic pathway of mogrosides in Siraitia grosvenorii, leading to the formation of Mogroside IV and Mogroside V.
Caption: Biosynthesis pathway of major mogrosides.
Experimental Workflow for Quality Control
This diagram outlines the general workflow for the quality control of monk fruit herbal products using a reference standard.
Caption: General workflow for herbal product quality control.
Logical Relationship of Mogrosides
This diagram shows the structural relationship between key mogrosides, differing by the number of glucose units.
Caption: Structural relationship between key mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside IV - LKT Labs [lktlabs.com]
- 5. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Mogroside IV and Siamenoside I Sweetness for Researchers and Drug Development Professionals
An objective analysis of the sweetness profiles of two prominent mogrosides, Mogroside IV and Siamenoside I, derived from the fruit of Siraitia grosvenorii. This guide provides a comparative overview of their sweetness intensity, supported by available data, and details the experimental methodologies used for their evaluation.
Introduction
Mogroside IV and Siamenoside I are cucurbitane-type triterpenoid (B12794562) glycosides that are key contributors to the intense sweetness of monk fruit (Siraitia grosvenorii) extract.[1] As non-caloric sweeteners, they are of significant interest to the food, beverage, and pharmaceutical industries as sugar substitutes. Understanding the nuances of their sweetness profiles is critical for their effective application. This guide provides a head-to-head comparison of Mogroside IV and Siamenoside I, focusing on their relative sweetness and the underlying experimental frameworks for these assessments.
Quantitative Sweetness Comparison
Sensory panel evaluations are the gold standard for quantifying the sweetness intensity of non-caloric sweeteners. The following table summarizes the relative sweetness of Mogroside IV and Siamenoside I in comparison to sucrose (B13894), based on available literature.
| Compound | Relative Sweetness (compared to sucrose) | Reference Sucrose Concentration | Notes |
| Siamenoside I | 465 - 563 times | 5% aqueous solution | Consistently reported as the sweetest among all mogrosides with a more acceptable taste profile.[1][2] |
| Mogroside IV | 300 - 392 times | Not specified in all sources | A major sweet component of monk fruit extract.[2][3] |
Note: The relative sweetness of high-intensity sweeteners can be concentration-dependent. The values presented are based on specific experimental conditions and may vary.
Sweet Taste Signaling Pathway
The sensation of sweet taste is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This interaction triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness.
Caption: The canonical sweet taste signaling pathway.
Experimental Protocols
The characterization of sweeteners like Mogroside IV and Siamenoside I relies on robust in vitro and sensory evaluation methods.
In Vitro Sweet Taste Receptor Activation Assay
This assay quantifies the ability of a compound to activate the hTAS1R2/hTAS1R3 sweet taste receptor in a controlled cellular environment. A common method is the luciferase reporter gene assay.
Objective: To determine the dose-dependent activation of the hTAS1R2/hTAS1R3 receptor by a test compound and calculate its half-maximal effective concentration (EC50).
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and transfection efficiency. These cells are engineered to stably or transiently express the hTAS1R2 and hTAS1R3 receptor subunits, along with a reporter gene (e.g., luciferase) linked to a promoter responsive to intracellular calcium mobilization or other downstream signaling events.
-
Assay Principle: Upon binding of a sweetener to the receptor, the resulting intracellular signaling cascade leads to the expression of the luciferase enzyme. The amount of light produced upon addition of the luciferase substrate is proportional to the degree of receptor activation.
-
Procedure:
-
Cells are seeded in microplates and incubated.
-
A dilution series of the test compounds (Mogroside IV and Siamenoside I) is prepared.
-
The cells are treated with the different concentrations of the test compounds.
-
After an incubation period, a luciferase substrate is added to each well.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence data is normalized and plotted against the compound concentration to generate a dose-response curve. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from this curve.
Caption: A typical workflow for a luciferase reporter gene assay.
Sensory Panel Evaluation
Human sensory panels are essential for determining the perceived sweetness intensity and quality of a sweetener.
Objective: To quantify the sweetness intensity of Mogroside IV and Siamenoside I relative to a reference sweetener (typically sucrose) across a range of concentrations.
Methodology:
-
Panelists: A panel of trained sensory assessors is selected and trained to identify and quantify sweet taste with consistency and reproducibility.
-
Scale: The general Labeled Magnitude Scale (gLMS) is a commonly used tool for rating sensory intensity. It is a vertical line anchored with verbal labels corresponding to different levels of intensity, from "no sensation" to "strongest imaginable sensation of any kind".
-
Procedure:
-
Solutions of Mogroside IV, Siamenoside I, and a range of sucrose concentrations are prepared in purified water.
-
Samples are presented to panelists in a randomized, double-blind manner.
-
Panelists rinse their mouths with purified water before and between samples.
-
Panelists rate the sweetness intensity of each sample on the gLMS.
-
-
Data Analysis: The sweetness intensity ratings are used to generate dose-response curves for each compound. From these curves, the concentrations of Mogroside IV and Siamenoside I that are equi-sweet to specific sucrose concentrations can be determined, allowing for the calculation of their relative sweetness.
Conclusion
Based on available data, Siamenoside I is a more potent sweetener than Mogroside IV , exhibiting a higher relative sweetness compared to sucrose.[2] Furthermore, preliminary reports suggest that Siamenoside I may possess a more favorable taste profile. For researchers and drug development professionals, the choice between these mogrosides will depend on the desired sweetness intensity and overall sensory profile of the final product. The detailed experimental protocols provided in this guide offer a framework for conducting further comparative studies to elucidate the specific performance characteristics of these and other novel sweeteners.
References
Mogroside IV Versus Synthetic Sweeteners: A Comparative Efficacy Analysis in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Mogroside IV, a natural non-caloric sweetener derived from monk fruit, and various synthetic sweeteners. The following sections detail their effects on cellular models, supported by experimental data and protocols, to inform research and development in the fields of pharmacology, toxicology, and food science.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Mogroside IV and common synthetic sweeteners on different cell lines. These tables provide a comparative overview of their biological activities at the cellular level.
Table 1: Effects of Mogroside IV and Related Mogrosides on Cell Models
| Compound | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Mogroside V | PANC-1 (Pancreatic Cancer) | 2, 10, 30 mg/kg (in vivo) | 5 weeks | Reduced tumor growth and proliferation, increased apoptosis.[1] | [1] |
| Mogroside V | PANC-1 (Pancreatic Cancer) | Not specified | Not specified | Reduced phosphorylation of STAT3, increased expression of cyclin kinase inhibitors and pro-apoptotic proteins.[1] | [1] |
| Mogroside IVe | HT-29 (Colorectal Cancer), Hep-2 (Laryngeal Cancer) | Not specified | Not specified | Inhibited cell proliferation in a dose-dependent manner.[2] | [2] |
| Mogrosides | RAW 264.7 (Murine Macrophages) | Not specified | Not specified | Inhibited LPS-induced inflammation by down-regulating iNOS, COX-2, and IL-6 expression.[3] | [3] |
| Mogroside IIIE | MPC-5 (Podocytes) | Not specified | Not specified | Elevated cell viability, reduced inflammatory cytokines and oxidative stress markers in high glucose-induced cells.[4] | [4] |
| Mogrosides | Not specified | Not specified | Not specified | Exhibit antioxidant, antidiabetic, and anticancer activities.[5] | [5] |
Table 2: Effects of Synthetic Sweeteners on Cell Models
| Sweetener | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Aspartame (B1666099) | Human Blood Cells | Not specified | Not specified | Decreased cell viability in a concentration-dependent manner; increased chromosomal aberration frequency.[6] | [6] |
| Aspartame, Sucralose, Saccharin (B28170) | Caco-2 (Intestinal Epithelial) | High doses | Not specified | Induced cell death and apoptosis (Aspartame and Saccharin); elevated ROS production (Aspartame).[7] | [7] |
| Aspartame, Sucralose | Caco-2 (Intestinal Epithelial) | Low concentrations | Not specified | Disrupted intestinal barrier function.[7] | [7] |
| Saccharin | Caco-2 (Intestinal Epithelial) | Not specified | Not specified | Increased paracellular permeability and decreased transepithelial electrical resistance (TEER).[8] | [8] |
| Acesulfame-K, Aspartame, Cyclamate | HL-60 (Human Leukemia) | Not specified | Not specified | Induced DNA damage in the comet assay.[9] | [9] |
| Sucralose-6-acetate | Human Blood Cells | Not specified | Not specified | Showed signs of genotoxicity (DNA damage).[10] | [10] |
| Sucralose | Human Gut Epithelium | Not specified | Not specified | Increased gene activity linked to oxidative stress, inflammation, and carcinogenicity.[10] | [10] |
| Aspartame, Sucralose, Saccharin | E. coli, E. faecalis | Not specified | Not specified | Increased biofilm formation and adhesion/invasion to Caco-2 cells.[11][12] | [11][12] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the efficacy and safety of these sweeteners in cell models.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. In a typical protocol, cells are seeded in a 96-well plate and treated with varying concentrations of the sweetener for a specified duration. Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to control cells indicates reduced cell viability.[6]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity. The protocol involves collecting the cell culture supernatant after treatment with the sweetener. The supernatant is then incubated with a reaction mixture containing lactate and NAD+. The LDH-catalyzed conversion of lactate to pyruvate (B1213749) generates NADH, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 340 nm). An increase in LDH activity in the supernatant of treated cells compared to controls signifies increased cell membrane damage and cytotoxicity.
Genotoxicity Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA damage in individual cells. After exposure to the sweetener, cells are embedded in a low-melting-point agarose (B213101) on a microscope slide. The cells are then lysed, and the slides are subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further away from the nucleus, forming a "comet tail." The length and intensity of the comet tail relative to the head (undamaged DNA) are quantified using fluorescence microscopy and specialized software to determine the extent of DNA damage.[9]
-
Chromosomal Aberration (CA) Assay: This assay assesses the ability of a substance to induce structural changes in chromosomes. Cells are treated with the sweetener during a sensitive phase of the cell cycle. Subsequently, a mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. Chromosomes are stained and analyzed under a microscope for structural abnormalities such as breaks, gaps, and rearrangements.[6]
Intestinal Permeability Assay
-
Transepithelial Electrical Resistance (TEER) Measurement: This assay is used to evaluate the integrity of tight junction dynamics in a confluent monolayer of epithelial cells (e.g., Caco-2 cells) grown on a permeable support. TEER is measured using an epithelial volt-ohm meter. A decrease in TEER in cells treated with a sweetener indicates a disruption of the intestinal barrier function and increased paracellular permeability.[8]
-
Paracellular Permeability Assay (FITC-Dextran): This assay measures the passage of a fluorescently labeled, non-absorbable molecule (FITC-dextran) across the cell monolayer. The sweetener is added to the apical side of the Caco-2 cell monolayer grown on a permeable support. After a specific incubation period, samples are taken from the basolateral side, and the fluorescence is measured. An increase in the amount of FITC-dextran in the basolateral compartment of treated cells compared to controls indicates increased paracellular permeability.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Mogroside IV and synthetic sweeteners, as well as a typical experimental workflow for their evaluation in cell models.
Signaling Pathways
Caption: Signaling pathways modulated by Mogroside IV/V.
Caption: Signaling pathways affected by synthetic sweeteners.
Experimental Workflow
Caption: A typical experimental workflow for cell models.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener aspartame on cultured human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Artificial Sweeteners on Intestinal Nutrient-Sensing Receptors: Dr. Jekyll or Mr. Hyde? [mdpi.com]
- 8. Artificial sweetener saccharin disrupts intestinal epithelial cells’ barrier function in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Common artificial sweetener may cause DNA damage, cancer [medicalnewstoday.com]
- 11. physoc.org [physoc.org]
- 12. Artificial Sweeteners Negatively Regulate Pathogenic Characteristics of Two Model Gut Bacteria, E. coli and E. faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Commercial Mogroside IV Standards
For researchers, scientists, and drug development professionals, the purity and accurate characterization of reference standards are paramount for reliable experimental outcomes. Mogroside IV, a prominent triterpenoid (B12794562) glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is widely utilized as a natural, non-caloric sweetener and is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2][3] Given its increasing use, ensuring the purity of commercial Mogroside IV standards is a critical step in research and development.
This guide provides a comparative overview of analytical methodologies for validating the purity of commercial Mogroside IV standards, complete with experimental protocols and data presentation formats.
Analytical Techniques for Purity Assessment
The complex nature of monk fruit extracts, which contain a variety of similar mogroside structures, necessitates robust analytical techniques for accurate purity assessment.[4][5][6] The most prevalent and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Evaporative Light Scattering Detection (ELSD) is the most common method for quantifying mogrosides.[7][8] It is effective for separating Mogroside IV from other major mogrosides like Mogroside V and Siamenoside I. Purity is typically determined by calculating the peak area percentage of Mogroside IV relative to all other detected peaks.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to HPLC-UV.[4][5][9] By coupling the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, LC-MS/MS can identify and quantify Mogroside IV and its structurally similar impurities, even at trace levels. The multiple reaction monitoring (MRM) mode in LC-MS/MS provides high selectivity, which is crucial for analyzing complex matrices.[9]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. Purity is determined by comparing the integral of a specific proton signal from Mogroside IV with the integral of a certified internal standard of known concentration.[10] This method is particularly valuable for certifying the purity of reference standards themselves and can provide structural confirmation.[10][11]
Comparison of Analytical Methods
| Parameter | HPLC-UV/ELSD | LC-MS/MS | qNMR |
| Principle | Chromatographic separation followed by UV absorbance or light scattering detection. | Chromatographic separation followed by mass-to-charge ratio analysis. | Nuclear magnetic resonance signal intensity relative to a certified internal standard. |
| Specificity | Moderate; co-elution of isomers can be an issue. | High; can distinguish between compounds with the same retention time but different mass. | High; specific proton signals are used for quantification. |
| Sensitivity | Good, but may not detect trace impurities. | Very high; excellent for trace-level impurity detection. | Lower than LC-MS/MS, but sufficient for purity assessment of standards. |
| Quantification | Relative (Area %) | Absolute or Relative | Absolute |
| Cost | Relatively low | High | High |
| Complexity | Moderate | High | High |
Experimental Protocols
Protocol 1: HPLC-UV Method for Mogroside IV Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of a Mogroside IV standard.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 5 mg of the Mogroside IV commercial standard and dissolve it in 10 mL of methanol (B129727) to prepare a stock solution of 0.5 mg/mL.
-
Perform serial dilutions to prepare working standards of appropriate concentrations.
-
Prepare a sample solution of the commercial standard to be tested at a concentration of 0.5 mg/mL in methanol.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Series or equivalent.[4]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.[4]
-
Gradient Example: 0-10 min, 20-30% A; 10-25 min, 30-40% A; 25-30 min, 40-50% A.
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[13]
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Mogroside IV using the area normalization method:
-
Purity (%) = (Area of Mogroside IV peak / Total area of all peaks) x 100
-
-
Protocol 2: LC-MS/MS Method for Impurity Profiling
This protocol is designed for the sensitive detection and identification of potential impurities in the Mogroside IV standard.
-
Sample Preparation:
-
Prepare a sample solution of the Mogroside IV standard at a concentration of approximately 10 µg/mL in an 80:20 (v/v) methanol/water solution.[4]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1260 Series or equivalent.[4]
-
MS System: Triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., Agilent Poroshell 120 SB C18).[4]
-
Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]
-
MRM Transitions: Monitor for the [M-H]⁻ ion of Mogroside IV and other known mogrosides (e.g., Mogroside V, Siamenoside I, Mogroside III).
-
-
Data Analysis:
-
Identify impurities by comparing their retention times and mass transitions with those of reference standards or literature data.
-
Quantify impurities using a calibration curve if standards are available, or estimate their relative abundance based on peak area.
-
Protocol 3: qNMR for Absolute Purity Determination
This protocol provides a method for the absolute quantification of Mogroside IV.
-
Sample Preparation:
-
Accurately weigh about 10 mg of the Mogroside IV standard and about 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6).[10]
-
-
NMR Spectroscopy:
-
Spectrometer: Bruker 600 MHz or equivalent.
-
Experiment: ¹H NMR.
-
Parameters: Ensure a sufficient relaxation delay (D1, e.g., 30 s) to allow for complete T1 relaxation for accurate integration.
-
-
Data Analysis:
-
Select well-resolved, non-overlapping proton signals for both Mogroside IV and the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of Mogroside IV using the following formula:
-
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the internal standard (IS).
-
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Purity Assessment of Commercial Mogroside IV Standards by HPLC-UV
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Identified Impurities (%) |
| A | Lot-001 | 18.5 | 98.6 | Mogroside V (0.8%), Unknown (0.6%) |
| B | Lot-002 | 18.6 | 95.2 | Mogroside V (2.5%), Siamenoside I (1.3%), Unknown (1.0%) |
| C | Lot-003 | 18.5 | 99.1 | Mogroside V (0.5%), Unknown (0.4%) |
Table 2: Comparative Purity Analysis of a Single Mogroside IV Lot (Supplier A, Lot-001)
| Analytical Method | Purity Value (%) | Limit of Detection (LOD) | Notes |
| HPLC-UV (Area %) | 98.6 | ~ 1 µg/mL | Provides relative purity based on UV-active compounds. |
| LC-MS/MS | 98.5 | ~ 10 ng/mL | Confirmed Mogroside V as the main impurity.[9] |
| qNMR | 98.8 ± 0.3 | ~ 0.1 mg/mL | Absolute purity determination against a certified internal standard. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive validation of a commercial Mogroside IV standard.
Signaling Pathway
Mogrosides have been shown to exert their biological effects through various signaling pathways. For instance, Mogroside V has been found to alleviate neuroinflammation by inhibiting the TLR4-MyD88 pathway.[14][15] Similarly, Mogroside IIIE has been shown to reduce pulmonary fibrosis through the same TLR4 pathway.[16] The diagram below illustrates this key inflammatory pathway, which may be relevant for investigating the bioactivity of high-purity Mogroside IV.
Conclusion
Validating the purity of commercial Mogroside IV standards is essential for the integrity of research in drug development and food science. A multi-faceted approach is recommended for comprehensive characterization. HPLC-UV provides a rapid and cost-effective initial purity screen. For in-depth impurity profiling and higher sensitivity, LC-MS/MS is the method of choice. Finally, qNMR should be employed to determine the absolute purity, thereby certifying the standard for quantitative applications. By utilizing these complementary techniques, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. Mogroside IV | 89590-95-4 | OM44167 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. CAS 89590-95-4 | Mogroside IV [phytopurify.com]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mogroside IV (Standard)
This document provides comprehensive guidance on the safe handling and disposal of Mogroside IV, a non-hazardous substance, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound.
Personal Protective Equipment (PPE)
When handling Mogroside IV, it is essential to use appropriate personal protective equipment to prevent direct contact and inhalation of dust particles. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically compatible, disposable gloves (e.g., nitrile). |
| Eye Protection | Safety Glasses | Appropriate safety glasses or chemical safety goggles. |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European standard EN 149 approved respirator should be worn, especially in cases of dust formation. |
| Body Protection | Lab Coat | A standard laboratory coat to prevent skin exposure. |
Operational Plan for Handling Mogroside IV
This step-by-step guide details the process for safely handling Mogroside IV from receipt to storage.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as Mogroside IV.
-
Log the receipt of the compound in the laboratory inventory system.
2. Preparation for Handling:
-
Designate a specific, well-ventilated area for handling Mogroside IV, preferably a chemical fume hood or an area with appropriate exhaust ventilation where dust may be generated.[1]
-
Ensure the designated area is clean and free of clutter.
-
Assemble all necessary equipment and PPE before opening the container.
3. Weighing and Aliquoting:
-
To minimize dust formation, handle the powder carefully.[1]
-
Use a spatula to gently transfer the desired amount of Mogroside IV to a weighing vessel.
-
If possible, use a balance with a draft shield.
-
Close the primary container tightly immediately after use.
4. Solution Preparation:
-
When dissolving Mogroside IV, add the solvent to the powder slowly to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
5. Storage:
-
Store Mogroside IV in a tightly sealed container.
-
Keep the compound in a cool, dry, and well-ventilated area.
Disposal Plan
Proper disposal of Mogroside IV waste is crucial to maintain a safe and compliant laboratory.
1. Waste Segregation:
-
Segregate Mogroside IV waste from other chemical waste streams.
-
This includes empty containers, contaminated gloves, and any unused compound.
2. Solid Waste Disposal:
-
Collect all solid waste, including unused powder and contaminated materials (e.g., weighing paper, pipette tips), in a designated, labeled waste container.
-
Sweep up any spills without creating dust and place the material in a suitable, closed container for disposal.[1]
3. Liquid Waste Disposal:
-
Solutions containing Mogroside IV should be collected in a labeled, sealed waste container.
-
Do not pour Mogroside IV solutions down the drain unless permitted by local regulations.[1]
4. Final Disposal:
-
Dispose of all Mogroside IV waste in accordance with local, state, and federal regulations.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Handling and Disposal Workflow
The following diagram illustrates the key steps in the operational and disposal plan for Mogroside IV.
Caption: Workflow for handling and disposal of Mogroside IV.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
